molecular formula C5H14Cl2N2 B056566 N,N-dimethylazetidin-3-amine dihydrochloride CAS No. 124668-49-1

N,N-dimethylazetidin-3-amine dihydrochloride

Cat. No.: B056566
CAS No.: 124668-49-1
M. Wt: 173.08 g/mol
InChI Key: DHXXDTCOJUYKOQ-UHFFFAOYSA-N
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Description

N,N-Dimethylazetidin-3-amine dihydrochloride is a versatile azetidine-based chemical building block of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C5H12N2·2(HCl) with a molecular weight of 173.09 . This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. Scientific literature identifies this azetidine derivative, specifically dimethyl amino azetidine amides, as a core structure in the research and development of Janus Kinase (JAK) inhibitors . JAK inhibitors are a significant class of compounds being investigated for the treatment of various conditions, including respiratory diseases, graft versus host disease, and lung transplant rejection . The dihydrochloride salt form enhances the compound's stability and solubility for handling in research settings. This product is intended for research purposes and laboratory use only. It is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle with appropriate precautions.

Properties

IUPAC Name

N,N-dimethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7(2)5-3-6-4-5;;/h5-6H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXDTCOJUYKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622602
Record name N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-49-1
Record name N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylazetidin-3-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 124668-49-1

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of N,N-dimethylazetidin-3-amine dihydrochloride, a key building block in contemporary medicinal chemistry. It includes detailed information on its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Properties

This compound is a stable, water-soluble salt of the parent amine. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties to drug candidates.[1]

PropertyValueReference
CAS Number 124668-49-1[2][3]
Molecular Formula C₅H₁₄Cl₂N₂[3]
Molecular Weight 173.08 g/mol [3]
IUPAC Name N,N-dimethylazetidin-3-amine;dihydrochloride[3]
SMILES Cl.Cl.CN(C)C1CNC1[3]
InChIKey DHXXDTCOJUYKOQ-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the reductive amination of a suitable N-protected azetidin-3-one precursor, followed by deprotection and salt formation. Below is a detailed, multi-step experimental protocol adapted from established methods for the synthesis of substituted azetidines.

General Synthetic Workflow

The overall process can be visualized as a three-stage workflow: preparation of the protected azetidinone, reductive amination to introduce the dimethylamino group, and final deprotection with salt formation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Deprotection & Salt Formation A Commercially Available Starting Material (e.g., Epichlorohydrin) B N-Protected Azetidin-3-ol (e.g., N-Boc or N-benzyl) A->B Cyclization C N-Protected Azetidin-3-one B->C Oxidation (e.g., Swern, Dess-Martin) D N-Protected 3-(dimethylamino)azetidine C->D 1. Dimethylamine (aq.) 2. Reducing Agent (e.g., NaBH(OAc)₃) E N,N-dimethylazetidin-3-amine (Free Base) D->E Deprotection (e.g., H₂/Pd for Bn, or TFA for Boc) F N,N-dimethylazetidin-3-amine dihydrochloride (Final Product) E->F HCl in Ether/Dioxane

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis starting from N-benzyl-azetidin-3-one.

Step 1: Reductive Amination of N-benzyl-azetidin-3-one

  • To a stirred solution of N-benzyl-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add a 40% aqueous solution of dimethylamine (2.0 eq).

  • Stir the mixture for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-benzyl-N,N-dimethylazetidin-3-amine.

Step 2: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude product from Step 1 in methanol (MeOH).

  • Add palladium on carbon (10% Pd/C) (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the free base, N,N-dimethylazetidin-3-amine.

  • Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Applications in Drug Discovery: Kinase Inhibitors

The N,N-dimethylazetidin-3-amine moiety is frequently incorporated into small molecule inhibitors targeting protein kinases. Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4] The azetidine ring serves as a rigid scaffold that can orient functional groups into the ATP-binding pocket of the kinase, while the dimethylamino group often provides a key hydrogen bond acceptor or a basic handle to improve solubility and cell permeability.

Role in Kinase Inhibition

Molecules containing the 3-(dimethylamino)azetidine group have been developed as inhibitors for various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others involved in cell proliferation and survival pathways.

The general mechanism involves the inhibitor competing with ATP for binding to the kinase's active site. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives oncogenic processes.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Receptor Cytokine Receptor Kinase Protein Kinase (e.g., JAK, BTK) Receptor->Kinase Activation GrowthFactor Growth Factor/ Cytokine GrowthFactor->Receptor Substrate Substrate Protein (e.g., STAT) Kinase->Substrate ATP pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Phosphorylation Transcription Gene Transcription pSubstrate->Transcription Proliferation Cell Proliferation, Survival, Inflammation Transcription->Proliferation Inhibitor Inhibitor (containing N,N-dimethylazetidin -3-amine moiety) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Generalized kinase signaling pathway and the mechanism of inhibition.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is considered a toxic compound and direct contact with skin, eyes, and the respiratory system should be avoided. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

N,N-Dimethylazetidin-3-amine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylazetidin-3-amine dihydrochloride is a heterocyclic organic compound that belongs to the azetidine class of molecules. Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique structural and physicochemical properties make them valuable building blocks in the design of novel therapeutics. This technical guide provides an overview of the known properties of this compound, along with a broader discussion of the synthesis and significance of azetidine-containing compounds in drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 173.08 g/mol [1]
Molecular Formula C₅H₁₄Cl₂N₂[1]
CAS Number 124668-49-1[1][2]
IUPAC Name N,N-dimethylazetidin-3-amine;dihydrochloride[1]
Synonyms 3-(Dimethylamino)azetidine dihydrochloride[3]
Physical Form Solid
Purity Typically >97%[2]
Storage Conditions Room temperature

Synthesis of Azetidine Derivatives: A General Overview

A generalized workflow for the synthesis of functionalized azetidines often involves the intramolecular cyclization of a suitably substituted acyclic precursor.

G cluster_0 Generalized Azetidine Synthesis start Acyclic Precursor (e.g., γ-amino alcohol or γ-haloamine) activation Activation of Leaving Group (e.g., Sulfonylation, Halogenation) start->activation cyclization Intramolecular Cyclization (Base-mediated) activation->cyclization product Substituted Azetidine cyclization->product functionalization Further Functionalization (e.g., Alkylation, Acylation) product->functionalization

Caption: A generalized workflow for the synthesis of substituted azetidines.

Role in Medicinal Chemistry and Drug Development

The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates can offer several advantages over more common saturated heterocycles like piperidine and pyrrolidine, including:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, which are desirable properties for drug candidates.

  • Metabolic Stability: The compact and rigid structure of the azetidine ring can confer resistance to metabolic degradation.

  • Novel Chemical Space: The use of azetidines allows for the exploration of novel three-dimensional chemical space, providing opportunities for new intellectual property.

  • Bioisosteric Replacement: Azetidines can serve as bioisosteres for other cyclic and acyclic moieties, enabling fine-tuning of a compound's pharmacological profile.

This compound, as a functionalized building block, is used as an intermediate in the synthesis of more complex molecules, such as fluorescent dyes and organometallic complexes.[4] In the context of drug discovery, it is utilized in the preparation of compounds for the treatment of various diseases. For instance, it has been cited in patents related to the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for conditions like cystic fibrosis and inhibitors of the JAK/TYK2 pathway for inflammatory and autoimmune diseases.[5][6][7]

The general significance of azetidine derivatives in drug development is illustrated in the following diagram.

G cluster_1 Azetidine in Drug Discovery Azetidine Azetidine Scaffold Properties Improved Properties: - Solubility - Metabolic Stability - 3D Structure Azetidine->Properties Targets Diverse Biological Targets: - Kinases - Ion Channels - GPCRs Azetidine->Targets Drug Drug Candidates Properties->Drug Targets->Drug

Caption: The role of the azetidine scaffold in modern drug discovery.

Safety Information

This compound is considered a toxic compound.[4] Standard laboratory safety protocols should be strictly followed when handling this substance, including the use of personal protective equipment to avoid direct contact with skin, eyes, and the respiratory system.[4] Waste disposal should be carried out in accordance with institutional and regulatory guidelines.[4]

Conclusion

This compound is a valuable chemical entity for synthetic and medicinal chemists. While specific experimental and biological data for this compound are sparse in publicly accessible literature, the broader importance of the azetidine core in developing next-generation therapeutics is well-established. Researchers and drug development professionals can leverage building blocks like this compound to construct novel molecules with potentially improved pharmacological properties. Further research and publication of detailed experimental procedures involving this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Physical Properties of N,N-dimethylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of N,N-dimethylazetidin-3-amine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound is a chemical compound used as an intermediate in organic synthesis.[1] The following table summarizes its key physical properties. There appears to be some discrepancy across public databases regarding the monochloride and dichloride salts. This guide focuses on the dihydrochloride form as specified.

PropertyValueSource
IUPAC Name N,N-dimethylazetidin-3-amine;dihydrochloride[2]
CAS Number 124668-49-1[2][3]
Molecular Formula C₅H₁₄Cl₂N₂[1][2]
Molecular Weight 173.08 g/mol [2][3]
Appearance White solid[1]
Melting Point 183-184°C[1]
Solubility Soluble in water and alcohol solvents, slightly soluble in non-polar solvents.[1]

Note: Some databases show data for the hydrochloride (monochloride) salt, which has a molecular formula of C₅H₁₃ClN₂ and a molecular weight of approximately 136.62 g/mol .[4]

Experimental Protocols

General Protocol for Melting Point Determination:

A calibrated melting point apparatus is used. A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a slow, controlled rate. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

General Protocol for Solubility Assessment:

A qualitative assessment of solubility can be performed by adding a small, measured amount of this compound to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the substance is observed for dissolution. This can be done at room temperature and with heating to determine temperature effects on solubility.

Diagrams

The following diagrams illustrate key relationships and workflows relevant to the characterization of this compound.

G cluster_synthesis Synthesis A N,N-dimethylazetidin-3-amine (Free Base) C This compound A->C B Hydrochloric Acid (2 eq.) B->C

Figure 1: Formation of the Dihydrochloride Salt.

G start Start Purified Sample of this compound prop_determination Physical Property Determination Melting Point Solubility Appearance start->prop_determination spec_analysis Spectroscopic Analysis NMR IR Mass Spectrometry start->spec_analysis data_compilation Data Compilation and Analysis prop_determination->data_compilation spec_analysis->data_compilation report Final Report data_compilation->report

Figure 2: General Experimental Workflow for Physicochemical Characterization.

References

N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N,N-dimethylazetidin-3-amine dihydrochloride. The information is curated to assist researchers and professionals in the fields of chemistry and drug development in effectively utilizing this compound. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.

Core Solubility Data

This compound is generally characterized by its good solubility in polar solvents, a critical attribute for its application in various chemical syntheses and pharmaceutical research.

Quantitative Solubility Data

While experimentally determined quantitative solubility data in various solvents and conditions is not extensively published in peer-reviewed literature, a predicted aqueous solubility is available.

SolventSolubilityMethodSource
Water3.84 mg/mLCalculatedAmbeed
WaterVery Soluble (LogS = -1.2)CalculatedAmbeed[1]
Qualitative Solubility Data

Qualitative assessments consistently indicate the compound's high polarity and subsequent solubility characteristics.

Solvent ClassSolubility DescriptionSource
WaterSolubleChemBK
AlcoholsSolubleChemBK
Non-polar SolventsSlightly SolubleChemBK[2]

Experimental Protocols for Solubility Determination

To facilitate further research and verification of the solubility of this compound, this section outlines standard experimental protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Kinetic Solubility Determination: High-Throughput Nephelometric Assay

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It is often used in early drug discovery for rapid screening.

Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Liquid handling robotics for serial dilutions

  • A plate reader capable of nephelometry (light scattering measurement)

Procedure:

  • Preparation of Compound Plate: In a 96-well plate, perform serial dilutions of the DMSO stock solution of this compound.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution from the DMSO plate to a corresponding well in a new 96-well plate containing the aqueous buffer. This rapid change in solvent polarity will induce precipitation of compounds with low aqueous solubility.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed, compared to a blank, is considered the kinetic solubility.

Visualizing the Experimental Workflow

To provide a clear understanding of the process, the following diagram illustrates the workflow for the thermodynamic solubility shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B Combine in vial C Shake at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter supernatant (0.22 µm) E->F G Quantify concentration by HPLC F->G H Determine Thermodynamic Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

References

N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound utilized as a building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural features make it a valuable component in medicinal chemistry for the exploration of new chemical entities. This guide provides a comprehensive overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. Adherence to these guidelines is crucial to mitigate potential risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 124668-49-1
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol
Appearance White to off-white solid
Purity ≥97%
Solubility Soluble in water
Storage Temperature Room temperature

Toxicological Information

  • Acute Oral Toxicity: Harmful if ingested.

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Due to the lack of comprehensive toxicological studies, this compound should be handled with care, assuming it may have other potential health effects.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection lab Start: Handling N,N-dimethylazetidin-3-amine dihydrochloride eye Eye Protection: Safety glasses with side shields or goggles (EN166 compliant) lab->eye hand Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) lab->hand body Body Protection: Laboratory coat lab->body resp Respiratory Protection: Use in a well-ventilated area. If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. lab->resp

Figure 1. Recommended Personal Protective Equipment.
Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools and ground all equipment when handling large quantities.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store at room temperature.[1]

  • Protect from moisture.

Emergency Procedures

First-Aid Measures

The following table outlines the recommended first-aid procedures in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, follow the procedures outlined in the workflow diagram below.

Spill_Response start Spill of N,N-dimethylazetidin-3-amine dihydrochloride Occurs evacuate Evacuate immediate area and ensure proper ventilation. start->evacuate ppe Don appropriate Personal Protective Equipment (PPE). evacuate->ppe contain Contain the spill using inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. contain->collect clean Clean the spill area with a suitable decontaminating agent, followed by soap and water. collect->clean dispose Dispose of contaminated waste in accordance with local, state, and federal regulations. clean->dispose end Spill Response Complete dispose->end

Figure 2. Accidental Spill Response Workflow.
Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are not widely available in peer-reviewed literature. Researchers should develop their own standard operating procedures (SOPs) based on the specific requirements of their synthetic route and in accordance with the safety information provided in this guide. General considerations for its use as a reactant or intermediate include:

  • Reaction Setup: All reactions should be conducted in a well-ventilated chemical fume hood. Glassware should be properly dried, and reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: As a solid, it can be added to the reaction mixture in portions. If a solution is required, it should be prepared in a suitable, dry solvent.

  • Monitoring the Reaction: Reaction progress should be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture should be quenched appropriately. Extraction and purification steps, such as column chromatography, should be carried out with adequate ventilation and personal protective equipment.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.

  • Dispose of unused material and contaminated waste in a licensed hazardous waste disposal facility.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By implementing the safety and handling procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. A thorough understanding of the hazards, the consistent use of appropriate personal protective equipment, and adherence to established emergency procedures are paramount for the safe utilization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N,N-dimethylazetidin-3-amine Dihydrochloride

This guide provides a comprehensive overview of the synthetic routes for this compound, a valuable building block in medicinal chemistry. The synthesis is detailed through a multi-step process involving the formation of a protected azetidine intermediate, followed by reductive amination, deprotection, and final salt formation.

Synthetic Pathway Overview

The most common and well-documented synthetic strategy for this compound involves a three-step sequence starting from a protected azetidin-3-one. The general pathway is as follows:

  • Reductive Amination: A protected azetidin-3-one, such as 1-Boc-azetidin-3-one or 1-benzhydrylazetidin-3-one, is reacted with dimethylamine in the presence of a reducing agent to yield the corresponding protected N,N-dimethylazetidin-3-amine.

  • Deprotection: The protecting group (Boc or benzhydryl) is removed from the azetidine nitrogen to afford the free base, N,N-dimethylazetidin-3-amine.

  • Salt Formation: The free base is then treated with hydrochloric acid to produce the stable dihydrochloride salt.

This guide will focus on the synthetic route commencing with the readily available 1-Boc-azetidin-3-one.

Experimental Protocols

Step 1: Reductive Amination of 1-Boc-azetidin-3-one

This procedure details the formation of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate via reductive amination.

Reaction Scheme:

Reductive Amination 1-Boc-azetidin-3-one 1-Boc-azetidin-3-one Intermediate Iminium Ion (in situ) 1-Boc-azetidin-3-one->Intermediate + Dimethylamine Dimethylamine Dimethylamine ReducingAgent Sodium Cyanoborohydride Product tert-butyl 3-(dimethylamino)azetidine-1-carboxylate Intermediate->Product + Sodium Cyanoborohydride Deprotection BocProtected tert-butyl 3-(dimethylamino)azetidine-1-carboxylate Product N,N-dimethylazetidin-3-amine BocProtected->Product + HCl HCl HCl in Dioxane Salt_Formation FreeBase N,N-dimethylazetidin-3-amine Product This compound FreeBase->Product + 2 HCl HCl HCl in Ethanol Synthesis_Workflow Start Start: 1-Boc-azetidin-3-one ReductiveAmination Step 1: Reductive Amination - Dimethylamine HCl - NaBH3CN, MeOH/AcOH Start->ReductiveAmination Intermediate tert-butyl 3-(dimethylamino)azetidine-1-carboxylate ReductiveAmination->Intermediate Deprotection Step 2: Deprotection - 4M HCl in Dioxane, DCM Intermediate->Deprotection CrudeAmine Crude N,N-dimethylazetidin-3-amine (as salt) Deprotection->CrudeAmine SaltFormation Step 3: Salt Formation & Purification - Ethanolic HCl - Crystallization CrudeAmine->SaltFormation FinalProduct End: this compound SaltFormation->FinalProduct

commercial availability of N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of N,N-dimethylazetidin-3-amine dihydrochloride, a versatile building block in synthetic and medicinal chemistry.

Commercial Availability

This compound (CAS No. 124668-49-1) is readily available from a range of commercial suppliers. The compound is typically offered in various quantities with purities suitable for research and development purposes. A related compound, the monohydrochloride salt (CAS No. 935670-07-8), is also commercially available.

SupplierCAS NumberMolecular FormulaPurity
Manchester Organics124668-49-1C₅H₁₄Cl₂N₂Not specified
Sigma-Aldrich124668-49-1C₅H₁₄Cl₂N₂≥97%
Matrix Fine Chemicals124668-49-1C₅H₁₄Cl₂N₂Not specified
AChemBlock124668-49-1C₅H₁₄Cl₂N₂97%
LookChem935670-07-8 (monohydrochloride)C₅H₁₃ClN₂>95%
Guidechem935670-07-8 (monohydrochloride)C₅H₁₃ClN₂97%

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 124668-49-1Matrix Fine Chemicals[1]
Molecular Formula C₅H₁₄Cl₂N₂Matrix Fine Chemicals[1]
Molecular Weight 173.09 g/mol AChemBlock
IUPAC Name This compoundAChemBlock
Topological Polar Surface Area (TPSA) 28.3 ŲAmbeed
Hydrogen Bond Donors 1Ambeed
Hydrogen Bond Acceptors 2Ambeed
Rotatable Bonds 1Ambeed

Key Applications & Experimental Protocols

This compound is a valuable reagent, primarily utilized as a nucleophilic building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its azetidine core is a desirable motif in drug design. Below are detailed experimental protocols for its use in two common synthetic transformations.

Note: A detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature. The protocols below describe its application as a starting material. Specific analytical data, such as NMR peak lists and HPLC retention times, are typically provided on the Certificate of Analysis from the commercial supplier upon purchase.

Reductive Amination

This protocol describes a general method for the reductive amination of an aldehyde using this compound, as adapted from patent literature. This reaction is fundamental for forming carbon-nitrogen bonds.

Methodology:

  • A suspension of 3-(dimethylamino)azetidine dihydrochloride (1.0 to 2.0 equivalents) and triethylamine (2.0 to 4.0 equivalents) in 1,2-dichloroethane is stirred at room temperature for 10 minutes.

  • The aldehyde (1.0 equivalent), sodium triacetoxyborohydride (2.0 equivalents), and acetic acid (0.6 to 4.0 equivalents) are successively added to the suspension.

  • The reaction mixture is stirred at room temperature for approximately 20 hours. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with dichloromethane (DCM).

  • The organic phase is washed with a saturated aqueous solution of NaHCO₃ and/or a saturated aqueous solution of NH₄Cl.

  • The organic phase is dried over sodium sulfate and concentrated under reduced pressure.

  • The resulting residue can be used as is or purified by flash column chromatography to yield the final product.

G cluster_prep Reagent Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Purification amine N,N-dimethylazetidin-3-amine dihydrochloride mix1 Stir at RT for 10 min amine->mix1 tea Triethylamine tea->mix1 solvent1 1,2-Dichloroethane solvent1->mix1 mix2 Stir at RT for 20 hours mix1->mix2 Add to suspension aldehyde Aldehyde aldehyde->mix2 stabh Sodium Triacetoxyborohydride stabh->mix2 acetic_acid Acetic Acid acetic_acid->mix2 dcm Dilute with DCM mix2->dcm wash Wash with sat. aq. NaHCO3 / NH4Cl dcm->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography (optional) concentrate->purify product Final Product purify->product

Workflow for Reductive Amination
Nucleophilic Aromatic Substitution (SNAr)

This protocol details the use of this compound in a nucleophilic aromatic substitution (SNAr) reaction to synthesize precursors for EGFR inhibitors.[2][3]

Methodology:

  • To a solution of the fluoro-nitro-pyrimidine starting material (1.0 equivalent) in dimethylacetamide (DMA), add this compound (approximately 1.0 to 1.5 equivalents).

  • The reaction mixture is heated to 100 °C for 30 minutes to 2 hours. The reaction progress should be monitored.

  • If the reaction is incomplete, an additional portion of N,N-dimethylazetidin-3-amine can be added, and heating continued.

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The crude product is purified directly by ion exchange chromatography using an SCX (Strong Cation Exchange) column to isolate the desired product.

G cluster_reaction SNAr Reaction cluster_purification Purification pyrimidine Fluoro-Nitro-Pyrimidine (Starting Material) mix Heat at 100°C for 0.5-2 hours pyrimidine->mix amine N,N-dimethylazetidin-3-amine dihydrochloride amine->mix solvent Dimethylacetamide (DMA) solvent->mix cool Cool to Room Temp. mix->cool purify Purify via SCX Ion Exchange Chromatography cool->purify product Final Product purify->product

Workflow for SNAr Reaction

References

Structural Analogs of N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic tractability. As a four-membered nitrogen-containing heterocycle, it serves as a versatile building block in the design of novel therapeutic agents. This technical guide focuses on the structural analogs of N,N-dimethylazetidin-3-amine dihydrochloride, exploring their synthesis, biological activities, and structure-activity relationships (SAR). The insights presented herein aim to provide a valuable resource for researchers engaged in the discovery and development of novel azetidine-based pharmaceuticals. Azetidine-containing compounds have shown promise in a variety of therapeutic areas, including oncology and neuroscience.[1][2]

Core Structure and Analogs

N,N-dimethylazetidin-3-amine features a central azetidine ring with a dimethylamino group at the 3-position. Structural analogs can be generated by modifying substituents on the azetidine nitrogen, varying the substitution at the 3-position, or altering the substitution pattern on the amino group. The exploration of these modifications has led to the discovery of compounds with a wide range of pharmacological activities.

Biological Activities of Azetidine Analogs

Azetidine derivatives have been investigated for a multitude of biological activities, demonstrating their potential as modulators of various cellular targets.

Anticancer Activity

Azetidine-based compounds have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines.[1] One of the key mechanisms of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Analogs of N,N-dimethylazetidin-3-amine have been designed as STAT3 inhibitors, which can suppress tumor cell growth and induce apoptosis.[3] For instance, certain azetidine-2-carboxamides have demonstrated sub-micromolar potency in STAT3 DNA-binding assays.[3]

GABA Uptake Inhibition

Derivatives of azetidine have been explored as conformationally constrained analogs of gamma-aminobutyric acid (GABA) and beta-alanine, showing potential as GABA uptake inhibitors.[4] These compounds target the GABA transporters (GATs), particularly GAT-1 and GAT-3.[4] Modifications of the azetidine ring, including the introduction of acetic acid moieties or carboxylic acid functions, have yielded compounds with significant inhibitory potency.[4]

Quantitative Data on Azetidine Analogs

The following tables summarize the biological activity of various structural analogs of N,N-dimethylazetidin-3-amine.

Compound IDStructureTargetActivity (IC50)Cancer Cell LineReference
STAT3 Inhibitors
5aR-azetidine-2-carboxamide derivativeSTAT3 DNA-binding0.55 µM-[3]
5oSalicylate analogueSTAT3 DNA-binding0.38 µM-[3]
8iBenzohydroxamic acid analogueSTAT3 DNA-binding0.34 µM-[3]
7e, 7f, 7g, 9kVarious azetidine analoguesSTAT3-mediated cellular activity-Breast tumor cells[3]
GABA Uptake Inhibitors
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyAzetidin-2-ylacetic acid derivativeGAT-12.83 +/- 0.67 µM-[4]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyAzetidin-2-ylacetic acid derivativeGAT-12.01 +/- 0.77 µM-[4]
12d1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 +/- 4.5 µM-[4]
18b3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 +/- 3.3 µM-[4]
18e3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 +/- 4.7 µM-[4]

Experimental Protocols

General Synthesis of Azetidine Analogs

The synthesis of substituted azetidines can be achieved through various synthetic routes. A common method involves the intramolecular cyclization of haloamines. For instance, 1-alkyl-2-(trifluoromethyl)azetidines can be formed via the intramolecular cyclization of the corresponding precursor in the presence of a strong base like LiHMDS in THF.[5] Another approach is the iodocyclization of homoallyl amines to yield functionalized 2-(iodomethyl)azetidine derivatives.[5]

STAT3 DNA-Binding Assay (EMSA)

The inhibitory activity of compounds on STAT3 DNA binding can be assessed using an Electrophoretic Mobility Shift Assay (EMSA).[3]

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells containing activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.

  • Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that specifically binds to STAT3 and incubate further.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Quantification: Quantify the bands corresponding to the STAT3:DNA complexes using imaging software (e.g., ImageJ).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

GABA Uptake Inhibition Assay

The potency of compounds as GABA uptake inhibitors is determined by measuring the inhibition of [3H]GABA uptake into cells or synaptosomes.[6]

  • Cell/Synaptosome Preparation: Prepare primary cultures of neurons or synaptosomal fractions from brain tissue.

  • Incubation: Pre-incubate the cells or synaptosomes with the test compound at various concentrations.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing [3H]GABA.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50) by non-linear regression analysis of the concentration-response curves.[6]

Visualizations

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_active->STAT3_active STAT3_active_dimer p-STAT3 Dimer STAT3_active->STAT3_active_dimer Translocation Nucleus Nucleus Gene_Expression Target Gene Expression Azetidine_Analog Azetidine Analog (Inhibitor) Azetidine_Analog->STAT3_active Inhibition STAT3_active_dimer->Gene_Expression Transcription

Caption: Inhibition of the STAT3 signaling pathway by azetidine analogs.

GABA_Uptake_Workflow start Start prep Prepare Neuronal Cells or Synaptosomes start->prep preincubate Pre-incubate with Azetidine Analog prep->preincubate add_gaba Add [3H]GABA to Initiate Uptake preincubate->add_gaba terminate Terminate Uptake (Wash with Cold Buffer) add_gaba->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Caption: Experimental workflow for GABA uptake inhibition assay.

Conclusion

The structural framework of this compound provides a fertile ground for the design of novel therapeutic agents. The analogs discussed in this guide highlight the diverse pharmacological activities that can be achieved through systematic structural modifications of the azetidine core. The presented data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry. Continued exploration of the chemical space around the azetidine scaffold is anticipated to yield next-generation drug candidates with improved efficacy and safety profiles.

References

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to introduce favorable physicochemical properties, has positioned it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the role of azetidine scaffolds in drug discovery, detailing their synthesis, biological activities, and impact on key pharmacological targets. The content is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

The Strategic Advantage of the Azetidine Moiety

The utility of the azetidine ring in drug design stems from its unique structural and electronic properties. Positioned between the highly strained aziridine and the more flexible five-membered pyrrolidine, the azetidine ring offers a balance of stability and conformational constraint. This rigidity can pre-organize substituents in a favorable orientation for binding to a biological target, thereby reducing the entropic penalty of binding and potentially increasing potency.[1][2][3]

Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a vector for substitution, allowing for the exploration of chemical space in three dimensions. The incorporation of an azetidine scaffold can also favorably modulate key drug-like properties, such as aqueous solubility, metabolic stability, and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5]

Azetidine Scaffolds in Action: Targeting Key Disease Pathways

The versatility of the azetidine scaffold is evident in its successful application across a wide range of therapeutic areas, from oncology to inflammatory diseases and central nervous system (CNS) disorders.[1][3] Azetidine-containing compounds have shown significant activity as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The rigid azetidine framework is well-suited to orient pharmacophoric groups within the ATP-binding pocket of kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Azetidine-Containing Compounds

Compound/Drug NameTarget KinaseIC50 (nM)Assay Format
CobimetinibMEK113Biochemical Assay
TofacitinibJAK31Cell-based Assay
Azetidine-Benzoxazole AnalogMerTK3.2Biochemical Assay
3-(2-Tert-butylphenoxy)azetidine (Hypothetical)RIPK175ADP-Glo™ Kinase Assay[6]

Data presented is a compilation from various sources and may include hypothetical examples for illustrative purposes.

GPCR Modulation

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. Azetidine derivatives have been developed as potent and selective modulators of GPCRs.

Table 2: Activity of Azetidine Derivatives at G-Protein Coupled Receptors

CompoundTarget GPCRActivityIC50 / EC50 (nM)
GLPG0974FFA2 (GPR43)Antagonist9
Azetidin-2-ylacetic acid derivativeGAT-1Inhibitor2,010[7]
Azetidine-2,3-dicarboxylic acid (L-trans-ADC)NMDA ReceptorAgonist10,000 (Ki)
Enzyme Inhibition

Beyond kinases and GPCRs, azetidine scaffolds have been incorporated into inhibitors of various other enzymes implicated in disease.

Table 3: Inhibition of Other Enzymes by Azetidine-Containing Compounds

CompoundTarget EnzymeIC50 (nM)
Azetidine-based chymase inhibitorHuman Chymase0.46[8]
(R)-azetidine-2-carboxamide analogSTAT3340[9]

Key Experimental Protocols

Synthesis of a 3-Substituted Azetidine Scaffold

This protocol provides a general methodology for the synthesis of a 3-substituted azetidine, a common motif in medicinally active compounds. The synthesis involves the key step of aza-Michael addition to an activated azetidine intermediate.[10]

Materials:

  • tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Desired N-heterocyclic amine (e.g., pyrrolidine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the desired N-heterocyclic amine (1.0 eq) and DBU (1.0 eq).

  • Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted azetidine derivative.[10]

In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a common method for determining the inhibitory activity of a compound against a target kinase.[2][11][12]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (azetidine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of the assay plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (CellTiter-Glo®)

This assay is used to assess the effect of a compound on the viability of cultured cells.[8][13]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • Test compound (azetidine derivative)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled multiwell plates

Procedure:

  • Seed the cells in the wells of a multiwell plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[8]

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the mechanism of action of azetidine-containing drugs requires visualizing their effects on cellular signaling pathways and the workflows involved in their discovery.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination TAK1 TAK1 RIPK1->TAK1 Caspase8 Caspase-8 RIPK1->Caspase8 RIPK3 RIPK3 RIPK1->RIPK3 Necroptosis IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Activation Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Caspase8->RIPK1 Cleavage MLKL MLKL RIPK3->MLKL Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->RIPK1 Inhibition

Caption: RIPK1 Signaling Pathway and Point of Intervention for Azetidine Inhibitors.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_Dimer STAT3 Dimer STAT3_P->STAT3_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_Dimer->Gene_Transcription Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3 Inhibition of DNA Binding

Caption: STAT3 Signaling Pathway and Mechanism of Azetidine-based Inhibitors.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FFA2 FFA2 (GPR43) Gq Gq FFA2->Gq SCFA Binding Gi Gi FFA2->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release cAMP cAMP AC->cAMP Azetidine_Antagonist Azetidine Antagonist Azetidine_Antagonist->FFA2 Antagonism

Caption: FFA2 (GPR43) Signaling Pathways and Antagonism by Azetidine Derivatives.

Kinase_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Azetidine_Library Azetidine Scaffold Library Synthesis Azetidine_Library->HTS SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo ADMET->SAR Candidate Candidate Selection In_Vivo->Candidate

Caption: A Workflow for the Discovery of Azetidine-Based Kinase Inhibitors.

Conclusion

The azetidine scaffold has firmly established its importance in modern medicinal chemistry. Its unique combination of structural rigidity and synthetic tractability allows for the fine-tuning of pharmacological properties and the development of potent and selective modulators of a wide array of biological targets. The continued development of novel synthetic methodologies to access diverse azetidine derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. This guide serves as a foundational resource for researchers aiming to leverage the power of the azetidine scaffold in their drug discovery endeavors.

References

N,N-Dimethylazetidin-3-amine Dihydrochloride: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylazetidin-3-amine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its strained four-membered ring system and the presence of a tertiary amine confer unique conformational constraints and physicochemical properties to molecules, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of bioactive compounds.

Chemical and Physical Properties

This compound is a white to off-white solid that is typically soluble in water and polar organic solvents. The presence of the dihydrochloride salt enhances its stability and handling properties.

PropertyValue
Chemical Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.09 g/mol
CAS Number 124668-49-1
Appearance White to off-white solid
Solubility Soluble in water
Synonyms 3-(Dimethylamino)azetidine dihydrochloride

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from more readily available precursors. While specific industrial-scale protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized as follows:

G cluster_0 Synthesis Pathway Start 1-Benzhydryl-3-hydroxyazetidine Step1 Mesylation Start->Step1 MsCl, Et3N Step2 Azidation Step1->Step2 NaN3 Step3 Reduction Step2->Step3 H2, Pd/C Step4 Reductive Amination Step3->Step4 Formaldehyde, NaBH(OAc)3 Step5 Deprotection/Salt Formation Step4->Step5 H2, Pd(OH)2/C, HCl End N,N-dimethylazetidin-3-amine dihydrochloride Step5->End

Caption: General synthetic workflow for this compound.

Experimental Protocol: Conceptual Synthesis

Step 1: Mesylation of 1-Benzhydryl-3-hydroxyazetidine To a solution of 1-benzhydryl-3-hydroxyazetidine in a suitable solvent such as dichloromethane, triethylamine is added, and the mixture is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion.

Step 2: Azidation The resulting mesylate is reacted with sodium azide in a polar aprotic solvent like DMF to yield 1-benzhydryl-3-azidoazetidine.

Step 3: Reduction to Amine The azido group is reduced to a primary amine via catalytic hydrogenation using a palladium on carbon catalyst.

Step 4: Reductive Amination The primary amine is then subjected to reductive amination with excess formaldehyde and a reducing agent such as sodium triacetoxyborohydride to introduce the two methyl groups on the nitrogen atom.

Step 5: Deprotection and Salt Formation The benzhydryl protecting group is removed by hydrogenolysis, typically using a palladium hydroxide on carbon catalyst, in the presence of hydrochloric acid to directly afford this compound.

Reactivity and Applications in Drug Discovery

The secondary amine of the azetidine ring is a key functional handle for introducing the N,N-dimethylazetidin-3-amine moiety into target molecules. Common reactions include nucleophilic substitution, reductive amination, and amide bond formation.

Nucleophilic Aromatic Substitution

N,N-dimethylazetidin-3-amine can act as a nucleophile in SNAr reactions with activated aryl or heteroaryl halides. This is a common strategy for incorporating the azetidine scaffold into drug candidates.

G cluster_1 SNAr Reaction Workflow Start N,N-dimethylazetidin-3-amine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Activated Heteroaryl Halide (e.g., 2-chloropyrimidine) Reagent->Reaction Product N-Heteroaryl-N,N-dimethylazetidin-3-amine Reaction->Product

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of N,N-dimethylazetidin-3-amine Dihydrochloride Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are valuable four-membered heterocyclic scaffolds frequently incorporated into modern pharmaceuticals and bioactive molecules. Their strained ring system imparts unique conformational properties and provides vectors for substitution that can significantly influence pharmacological activity. Specifically, 3-substituted N,N-dimethylazetidine moieties are of growing interest in drug discovery.

This document provides detailed protocols for the synthesis of 3-substituted N,N-dimethylazetidines via nucleophilic substitution, starting from readily available precursors. The primary strategy involves the activation of the 3-hydroxyl group of a protected 3-hydroxyazetidine, followed by displacement with a variety of nucleophiles and subsequent deprotection.

Core Synthetic Strategy

The principal synthetic route for accessing a diverse range of 3-substituted N,N-dimethylazetidines involves a three-step sequence starting from N-protected 3-hydroxyazetidine. This common intermediate is first activated at the 3-position to create a competent leaving group, typically a mesylate or tosylate. This activated intermediate then undergoes nucleophilic substitution with a desired nucleophile. The final step involves the removal of the N-protecting group to yield the target N,N-dimethylazetidin-3-amine derivative, which can be isolated as a dihydrochloride salt.

G start N-Protected-3-hydroxyazetidine activation Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) start->activation MsCl or TsCl, Base substitution Nucleophilic Substitution (SN2 Reaction) activation->substitution Nucleophile (e.g., HN(CH3)2) deprotection Deprotection of Azetidine Nitrogen substitution->deprotection Acidic Conditions final_product 3-Substituted N,N-dimethylazetidin-3-amine (as dihydrochloride salt) deprotection->final_product

Caption: General workflow for the synthesis of 3-substituted N,N-dimethylazetidines.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-(dimethylamino)azetidine

This protocol details the synthesis of a key intermediate, 1-Boc-3-(dimethylamino)azetidine, starting from 1-Boc-3-hydroxyazetidine.

Step 1a: Mesylation of 1-Boc-3-hydroxyazetidine

  • Materials:

    • 1-Boc-3-hydroxyazetidine

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DCM or CHCl₃.

    • Add triethylamine or DIPEA (1.5 - 2.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 - 1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-(methylsulfonyloxy)azetidine. This intermediate is often used in the next step without further purification.

Step 1b: Nucleophilic Substitution with Dimethylamine

  • Materials:

    • Crude 1-Boc-3-(methylsulfonyloxy)azetidine

    • Dimethylamine solution (e.g., 40% in water or 2M in THF)

    • Acetonitrile (MeCN) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • Dissolve the crude 1-Boc-3-(methylsulfonyloxy)azetidine in a suitable solvent such as acetonitrile or THF.

    • Add an excess of dimethylamine solution (2-5 equivalents).

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-(dimethylamino)azetidine.

Reactant Nucleophile Solvent Temperature (°C) Time (h) Yield (%)
1-Boc-3-(methylsulfonyloxy)azetidineDimethylamineMeCN6018~85
1-Benzyl-3-(methylsulfonyloxy)azetidineDimethylamineCHCl₃/Pyrrolidine55-602~90[1]
Protocol 2: Deprotection and Salt Formation

This protocol describes the removal of the Boc protecting group and the formation of the dihydrochloride salt.

  • Materials:

    • 1-Boc-3-(dimethylamino)azetidine

    • Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane or concentrated HCl in an alcohol like isopropanol)

    • Diethyl ether

    • Methanol

  • Procedure:

    • Dissolve 1-Boc-3-(dimethylamino)azetidine in a minimal amount of a suitable solvent like methanol or diethyl ether.

    • Add an excess of the HCl solution (e.g., 4M HCl in 1,4-dioxane) at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).

    • A precipitate of the dihydrochloride salt should form. If not, the product can be precipitated by the addition of diethyl ether.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N,N-dimethylazetidin-3-amine dihydrochloride.

Starting Material Deprotection Reagent Solvent Temperature (°C) Time (h) Typical Yield (%)
1-Boc-3-(dimethylamino)azetidine4M HCl in DioxaneDioxaneRoom Temp2-4>95
1-Boc-protected amineTrifluoroacetic acid (TFA)DCM0 to Room Temp1-3Variable

Application to Diverse Nucleophiles

The activated intermediate, 1-Boc-3-(methylsulfonyloxy)azetidine, can be reacted with a variety of nucleophiles to generate a library of 3-substituted azetidines. The general procedure is similar to Protocol 1b, with adjustments to the reaction conditions based on the nucleophilicity and steric bulk of the incoming nucleophile.

G activated_azetidine 1-Boc-3-(methylsulfonyloxy)azetidine amines Primary/Secondary Amines (e.g., Pyrrolidine, Piperidine) activated_azetidine->amines SN2 thiols Thiols/Thiolates (e.g., Sodium Thiophenoxide) activated_azetidine->thiols SN2 alkoxides Alkoxides/Phenoxides (e.g., Sodium Phenoxide) activated_azetidine->alkoxides SN2 azide Azide (e.g., Sodium Azide) activated_azetidine->azide SN2 product_amine 3-Aminoazetidines amines->product_amine product_thioether 3-Thioazetidines thiols->product_thioether product_ether 3-Alkoxy/Aryloxyazetidines alkoxides->product_ether product_azide 3-Azidoazetidine azide->product_azide

Caption: Versatility of 1-Boc-3-(methylsulfonyloxy)azetidine in nucleophilic substitution reactions.

General Protocol for Nucleophilic Substitution with Various Nucleophiles
  • Procedure:

    • Dissolve 1-Boc-3-(methylsulfonyloxy)azetidine (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, acetonitrile).

    • Add the nucleophile (1.1 - 2.0 equivalents). If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) should be added to generate the corresponding nucleophilic anion in situ.

    • Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an appropriate aqueous workup to remove excess reagents and salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Nucleophile Type Example Nucleophile Base (if required) Typical Solvent Typical Temperature (°C)
Secondary AminePyrrolidine-CHCl₃55-60[1]
ThiolThiophenolNaHDMFRoom Temp
Phenol4-MethoxyphenolK₂CO₃DMF80
AzideSodium Azide-DMF60

Troubleshooting and Optimization

  • Low Yield of Mesylation: Ensure anhydrous conditions as methanesulfonyl chloride is sensitive to moisture. Use a sufficient excess of base to neutralize the HCl generated.

  • Competing Elimination: In the nucleophilic substitution step, elimination to form 1-Boc-azetidin-3-ene can be a side reaction, especially with sterically hindered or highly basic nucleophiles. Using a less polar solvent and lower reaction temperatures can sometimes favor substitution over elimination.

  • Incomplete Deprotection: If the Boc deprotection is sluggish, a stronger acid or longer reaction times may be necessary. However, be mindful of the stability of the final product under harsh acidic conditions.

  • Purification Challenges: The final dihydrochloride salts are often highly polar and may be water-soluble. Purification may involve recrystallization rather than chromatography.

Conclusion

The protocols outlined provide a robust and versatile platform for the synthesis of a wide array of 3-substituted N,N-dimethylazetidine derivatives. By activating the 3-hydroxy position of a protected azetidine, researchers can readily introduce diverse functionalities through nucleophilic substitution. These application notes serve as a comprehensive guide for scientists in the pharmaceutical and chemical research sectors to access these valuable building blocks for drug discovery and development.

References

Application Notes and Protocols for N,N-dimethylazetidin-3-amine dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N,N-dimethylazetidin-3-amine dihydrochloride as a key building block in the synthesis of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology. The protocols outlined below are based on established synthetic methodologies and provide a framework for the incorporation of the dimethylamino-azetidine moiety into drug candidates.

Introduction

This compound is a versatile cyclic amine building block increasingly utilized in medicinal chemistry. Its rigid four-membered ring structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and three-dimensional conformation, which can enhance target engagement. The dimethylamino group provides a basic handle for salt formation and can participate in crucial hydrogen bonding interactions within the target protein's active site.

This document focuses on the application of this compound in the development of kinase inhibitors, particularly those targeting Aurora Kinase and Epidermal Growth Factor Receptor (EGFR).

Applications in Kinase Inhibitor Synthesis

The primary application of this compound in this context is its use as a nucleophile in aromatic substitution reactions to construct the solvent-front-binding motifs of kinase inhibitors. The azetidine nitrogen displaces a leaving group (typically a halogen) on a heterocyclic core, such as a pyrimidine, to introduce the dimethylamino-azetidine side chain.

Target: Aurora Kinase A

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for cancer therapy. The incorporation of the N,N-dimethylazetidin-3-amine moiety has been shown to yield potent Aurora A kinase inhibitors.

Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as T790M, necessitates the development of novel inhibitors. The N,N-dimethylazetidin-3-amine scaffold has been successfully incorporated into pyrimidine-based EGFR inhibitors designed to be active against such resistance mutations.[1][2][3]

Quantitative Data

The following tables summarize the biological activity and synthetic yield for representative kinase inhibitors synthesized using this compound.

Table 1: Biological Activity of Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell Proliferation IC50 (nM)Reference
Compound 3 Aurora A< 200Not Reported[4][5]
AZD9291 Analog EGFR (T790M)15Not Reported[1]

Table 2: Synthetic Yield of Key Reaction Step

Product Compound IDReaction TypeStarting MaterialReagentYield (%)Reference
Compound 3 Nucleophilic Aromatic Substitution(S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanoneN,N-dimethylazetidin-3-amine26[4][5]
AZD9291 Analog Nucleophilic Aromatic SubstitutionN1-(2-(4-(acryloyl)piperazin-1-yl)-4-(1H-indol-3-yl)-5-nitrophenyl)-N1-methylethane-1,2-diamineThis compoundNot explicitly stated for this specific analog, but related reactions have yields around 50-60%[1]

Experimental Protocols

Protocol 1: Synthesis of an Aurora Kinase Inhibitor (Compound 3)

This protocol describes the nucleophilic aromatic substitution reaction to introduce the N,N-dimethylazetidin-3-amine moiety onto a pyrimidine core.

Materials:

  • (S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (Starting Material)

  • N,N-dimethylazetidin-3-amine

  • 1-Pentanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure: [4][5]

  • To a solution of (S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (1.0 eq) in 1-pentanol, add N,N-dimethylazetidin-3-amine (2.0 eq).

  • Heat the reaction mixture to 140 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography using a gradient of dichloromethane/methanol (e.g., 90:10) to afford the desired product.

Protocol 2: Synthesis of an EGFR Inhibitor Analog

This protocol outlines a general procedure for the synthesis of a pyrimidine-based EGFR inhibitor via a nucleophilic aromatic substitution.

Materials:

  • 4-Fluoro-6-((2-(4-(N,N-dimethylaminocrotonyl)piperazin-1-yl)ethyl)amino)-2-(1H-indol-3-yl)-5-nitropyrimidine (Starting Material)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA)

  • SCX (Strong Cation Exchange) column for purification

Procedure: [1][2][3]

  • To a solution of the starting pyrimidine (1.0 eq) in DMA, add this compound (1.0-1.5 eq) and DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to 100 °C for 30 minutes to 2 hours.

  • Monitor the reaction for the consumption of the starting material. If the reaction is incomplete, an additional portion of N,N-dimethylazetidin-3-amine can be added.

  • After completion, cool the reaction mixture to room temperature.

  • The crude reaction mixture can be purified directly by ion exchange chromatography using an SCX column to isolate the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Kinase Inhibitor start Starting Pyrimidine Core reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent N,N-dimethylazetidin-3-amine dihydrochloride reagent->reaction purification Purification (e.g., Chromatography) reaction->purification product Final Kinase Inhibitor purification->product

Caption: General workflow for the synthesis of kinase inhibitors.

signaling_pathway cluster_pathway Kinase Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Inhibitor with N,N-dimethylazetidin-3-amine moiety Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Incorporation of N,N-dimethylazetidin-3-amine Dihydrochloride in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the N,N-dimethylazetidin-3-amine moiety into kinase inhibitors, focusing on its role in the development of potent and selective EGFR tyrosine kinase inhibitors. Detailed protocols for synthesis and biological evaluation are provided, along with data presentation and visualization of relevant signaling pathways.

Introduction

The azetidine scaffold has emerged as a valuable component in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also serving as a versatile bioisostere for other cyclic amines like piperidine. The incorporation of an N,N-dimethylamino group at the 3-position of the azetidine ring can further enhance potency and modulate selectivity by providing an additional site for interaction with the target kinase.

This document focuses on the application of N,N-dimethylazetidin-3-amine dihydrochloride as a building block in the synthesis of kinase inhibitors, with a specific emphasis on its use in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.

Data Presentation: Biological Activity of Azetidine-Containing EGFR Inhibitors

The following table summarizes the in vitro inhibitory activities of representative aminopyrimidine-based EGFR inhibitors incorporating a dimethylamino-azetidine moiety. The data highlights the potency of these compounds against wild-type EGFR and clinically relevant mutant forms.

Compound IDTarget KinaseIC50 (nM)
Compound 1 EGFR (Wild-Type)15
EGFR (L858R/T790M)10
EGFR (del19/T790M)9.2
Lazertinib (YH25448) EGFR (Wild-Type)12
EGFR (L858R/T790M)2
EGFR (del19/T790M)1

Data is compiled from publicly available literature and patent databases.

Experimental Protocols

Protocol 1: Synthesis of an Aminopyrimidine-Based EGFR Inhibitor Incorporating N,N-dimethylazetidin-3-amine

This protocol outlines the synthesis of a key intermediate and its subsequent coupling with this compound, based on procedures described in patent literature (e.g., US9593098B2).

Materials:

  • Intermediate 18 (N-(5-((4-chloro-5-methylpyrimidin-2-yl)amino)-4-methoxy-2-morpholinophenyl)acrylamide)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask, dissolve Intermediate 18 (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (3 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the subsequent nucleophilic substitution.

  • Addition of Azetidine Moiety: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against EGFR kinases.

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the inhibitor compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the poly(Glu, Tyr) substrate.

  • Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription inhibitor Azetidine-based EGFR Inhibitor inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Start: Intermediate 18 & N,N-dimethylazetidin-3-amine dihydrochloride reaction Coupling Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (EGFR wild-type & mutants) characterization->kinase_assay Synthesized Inhibitor ic50 IC50 Determination kinase_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental Workflow.

Application Notes and Protocols for N,N-dimethylazetidin-3-amine dihydrochloride in Parallel Synthesis Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylazetidin-3-amine dihydrochloride is a valuable building block in medicinal chemistry, particularly for the generation of diverse compound libraries through parallel synthesis. Its rigid four-membered azetidine core introduces conformational constraint and a three-dimensional character into molecules, properties that are highly desirable in modern drug discovery to improve potency, selectivity, and pharmacokinetic profiles. The presence of a secondary amine (after deprotection of the dihydrochloride salt) and a tertiary amine within the same small scaffold allows for versatile derivatization, making it an attractive starting point for creating focused libraries of novel chemical entities.

These application notes provide an overview of the utility of this compound in parallel synthesis, focusing on the generation of amide and urea libraries. Detailed protocols for these workflows are provided to guide researchers in the efficient synthesis of compound arrays for screening and lead optimization.

Key Applications in Parallel Synthesis

The primary use of this compound in parallel synthesis revolves around the reactivity of its secondary amine upon in-situ neutralization. This amine serves as a key functional handle for coupling with a variety of electrophilic partners to rapidly generate libraries of compounds with diverse functionalities.

Two of the most common applications are:

  • Amide Library Synthesis: Reaction with a diverse set of carboxylic acids to produce a library of N-acylated azetidines.

  • Urea Library Synthesis: Reaction with a variety of isocyanates to generate a library of N-ureidoazetidines.

These libraries can be instrumental in exploring the structure-activity relationships (SAR) of a target protein by systematically probing the chemical space around the azetidine core.

Data Presentation: Representative Library Synthesis Data

The following tables summarize typical quantitative data obtained from the parallel synthesis of amide and urea libraries using N,N-dimethylazetidin-3-amine. The data presented is illustrative and based on established synthetic methodologies for similar building blocks. Actual yields and purities may vary depending on the specific reagents and conditions used.

Table 1: Parallel Synthesis of an Amide Library

Carboxylic Acid Building BlockCoupling ReagentSolventReaction Time (h)Yield (%)Purity (%) (by LC-MS)
Benzoic AcidHATU, DIPEADMF1685>95
4-Chlorobenzoic AcidHATU, DIPEADMF1682>95
4-Methoxybenzoic AcidHATU, DIPEADMF1688>95
Thiophene-2-carboxylic acidHATU, DIPEADMF1679>90
Cyclohexanecarboxylic acidHATU, DIPEADMF1691>95

Table 2: Parallel Synthesis of a Urea Library

Isocyanate Building BlockBaseSolventReaction Time (h)Yield (%)Purity (%) (by LC-MS)
Phenyl isocyanateDIPEADCM1292>95
4-Chlorophenyl isocyanateDIPEADCM1290>95
4-Methoxyphenyl isocyanateDIPEADCM1294>95
Cyclohexyl isocyanateDIPEADCM1295>95
Benzyl isocyanateDIPEADCM1289>90

Experimental Protocols

The following are detailed protocols for the parallel synthesis of amide and urea libraries using this compound. These protocols are designed for a 96-well plate format, a common platform for parallel synthesis.

Protocol 1: Parallel Synthesis of an Amide Library

This protocol describes the coupling of N,N-dimethylazetidin-3-amine with a library of carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids (e.g., aromatic, heteroaromatic, aliphatic)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare a 0.5 M solution of each carboxylic acid from the library in anhydrous DMF in separate wells of a 96-well plate.

    • Prepare a 0.6 M solution of HATU in anhydrous DMF.

    • Prepare a 1.5 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.05 mmol) of the this compound solution.

    • Add 250 µL (0.125 mmol) of the DIPEA stock solution to each well to neutralize the dihydrochloride salt.

    • To each well, add 100 µL (0.05 mmol) of the corresponding carboxylic acid solution from the library plate.

    • Initiate the reaction by adding 100 µL (0.06 mmol) of the HATU stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

    • After the reaction is complete, add 500 µL of DCM to each well.

    • Add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

    • Shake the block for 10 minutes, then allow the layers to separate.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Collect the filtrate in a clean 96-well plate.

    • Evaporate the solvent in a centrifugal evaporator to yield the crude amide products.

  • Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO) for LC-MS analysis to determine purity and confirm product identity.

Protocol 2: Parallel Synthesis of a Urea Library

This protocol describes the reaction of N,N-dimethylazetidin-3-amine with a library of isocyanates.

Materials:

  • This compound

  • Library of diverse isocyanates (e.g., aromatic, aliphatic)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare a 0.5 M solution of each isocyanate from the library in anhydrous DCM in separate wells of a 96-well plate.

    • Prepare a 1.5 M solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.05 mmol) of the this compound solution.

    • Add 100 µL (0.15 mmol) of the DIPEA stock solution to each well to neutralize the dihydrochloride salt and act as a base.

    • To each well, add 110 µL (0.055 mmol) of the corresponding isocyanate solution from the library plate.

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat and shake at room temperature for 12 hours.

    • After the reaction is complete, add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench any unreacted isocyanate.

    • Shake the block for 10 minutes, then allow the layers to separate.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Collect the filtrate in a clean 96-well plate.

    • Evaporate the solvent in a centrifugal evaporator to yield the crude urea products.

  • Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO) for LC-MS analysis to determine purity and confirm product identity.

Visualizations

Experimental Workflow for Parallel Amide Synthesis

Amide_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A N,N-dimethylazetidin-3-amine dihydrochloride solution E Dispense Reagents into 96-well Reaction Block A->E B Carboxylic Acid Library Plate B->E C HATU Solution C->E D DIPEA Solution D->E F Shake at RT for 16h E->F G Quench with NaHCO3 & Extract with DCM F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Amide Library Plate J->K L LC-MS Analysis K->L

Caption: Workflow for the parallel synthesis of an amide library.

Logical Relationship for Urea Formation

Urea_Formation cluster_reactants Reactants Amine N,N-dimethylazetidin-3-amine (from dihydrochloride + base) Product N-(azetidin-3-yl)-N',N'-dimethyl-N-R-urea Amine->Product Nucleophilic Attack Isocyanate R-N=C=O (Isocyanate) Isocyanate->Product

Caption: The fundamental reaction for urea library synthesis.

Application Notes and Protocols for Amide Coupling with N,N-Dimethylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and experimental protocols for the amide coupling of N,N-dimethylazetidin-3-amine dihydrochloride with carboxylic acids. The information is intended for professionals in chemical research and drug development.

Introduction

N,N-dimethylazetidin-3-amine is a valuable building block in medicinal chemistry, offering a strained small ring system that can impart unique conformational constraints and physicochemical properties to a target molecule. When used in amide coupling reactions, it is typically supplied as a dihydrochloride salt to improve its stability and handling. The presence of the hydrochloride salts necessitates specific considerations in the reaction design, primarily the in-situ neutralization to liberate the free amine for nucleophilic attack. This document outlines the key reaction conditions and provides step-by-step protocols for successful amide bond formation using this reagent.

Key Considerations for Coupling with Amine Dihydrochloride Salts

The primary challenge when using an amine dihydrochloride salt is the protonation of both nitrogen atoms, rendering the molecule non-nucleophilic. To facilitate the coupling reaction, a base must be added to neutralize the hydrochloride and generate the free amine.

  • Stoichiometry of the Base: A sufficient amount of a non-nucleophilic base is critical. For a dihydrochloride salt, a minimum of two equivalents of base are required to neutralize the two equivalents of HCl. In practice, it is common to use a slight excess of the base (2.5 to 4.0 equivalents) to also facilitate the coupling reaction itself.

  • Choice of Base: Tertiary amines such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used as they are non-nucleophilic and will not compete with the desired amine in the coupling reaction.[1][2][3]

  • Coupling Reagents: A variety of standard coupling reagents can be employed. The choice often depends on the complexity of the substrates, potential for side reactions, and cost. Highly efficient uronium/aminium-based reagents like HATU are excellent for challenging couplings, while carbodiimides such as EDC, often used with additives like HOBt, are a reliable and cost-effective option.[2][4][5]

  • Solvents: Anhydrous polar aprotic solvents are preferred to ensure the solubility of the reactants and reagents. N,N-Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are suitable choices.[1][2][6]

Comparative Data on Common Coupling Conditions

The following table summarizes typical conditions for two of the most effective and commonly used coupling methods applicable to this compound. The quantities are based on 1.0 equivalent of the carboxylic acid.

ParameterHATU-Mediated CouplingEDC/HOBt-Mediated Coupling
Carboxylic Acid 1.0 eq1.0 eq
This compound 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent HATU (1.0 - 1.2 eq)EDC·HCl (1.1 - 1.5 eq)
Additive None requiredHOBt (1.1 - 1.5 eq)
Base DIPEA or TEA (2.5 - 4.0 eq)DIPEA or TEA (2.5 - 3.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 6 hours2 - 18 hours

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.[1][2][7]

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM (a concentration of 0.1 to 0.5 M is typical).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred solution. Allow the mixture to stir for 10-15 minutes to ensure complete neutralization of the amine salt.

  • Add HATU (1.05 eq) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 1-6 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a general method for the amide coupling of a carboxylic acid with this compound using EDC and HOBt.[2][6][8]

Materials:

  • Carboxylic acid

  • This compound

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).

  • Add anhydrous DMF or DCM to dissolve the reactants.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 eq) dropwise to the cooled solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH4Cl), saturated aqueous NaHCO₃ solution, and brine to remove the urea byproduct and other water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure amide.

Visualizations

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products r1 Carboxylic Acid (R-COOH) c Coupling Reagent (e.g., HATU, EDC/HOBt) r2 N,N-Dimethylazetidin-3-amine Dihydrochloride b Base (e.g., DIPEA, TEA) p Target Amide c->p b->p s Anhydrous Solvent (e.g., DMF, DCM) t Temperature (0°C to RT) bp Byproducts (e.g., Urea, HOBt)

Caption: General overview of the amide coupling reaction components.

G start 1. Combine Acid and Amine Dihydrochloride dissolve 2. Dissolve in Anhydrous Solvent start->dissolve cool 3. Cool to 0°C dissolve->cool add_base 4. Add Base (e.g., DIPEA) cool->add_base add_coupling 5. Add Coupling Reagent (e.g., HATU or EDC) add_base->add_coupling react 6. React at RT (1-18h) add_coupling->react monitor 7. Monitor Progress (TLC/LC-MS) react->monitor workup 8. Aqueous Workup & Extraction monitor->workup purify 9. Purify via Chromatography workup->purify

Caption: Experimental workflow for amide coupling with an amine salt.

References

Application Notes and Protocols: N,N-dimethylazetidin-3-amine dihydrochloride as a Scaffold for Fragment-Based Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a "privileged" structure in drug design.[1] Its conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, allows for precise control over the spatial orientation of substituents. This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1] N,N-dimethylazetidin-3-amine dihydrochloride, as a readily available and functionalized fragment, represents an attractive starting point for FBDD campaigns. Its three-dimensional character and the presence of a tertiary amine provide valuable vectors for chemical elaboration and interaction with protein targets.

This document provides detailed application notes and generalized protocols for the use of this compound in FBDD, with a focus on biophysical screening and hit validation.

Physicochemical Properties of the Azetidine Scaffold

The azetidine ring imparts favorable physicochemical properties to potential drug candidates. Its three-dimensional nature contributes to improved solubility and metabolic stability compared to more planar aromatic systems. The nitrogen atom can act as a hydrogen bond acceptor, and its substitution pattern allows for fine-tuning of polarity and basicity. Small monocyclic scaffolds like azetidine are advantageous as they contribute less to the overall molecular weight and lipophilicity of the final molecule, aiding in the development of compounds with desirable drug-like properties.[2]

Fragment-Based Drug Discovery Workflow

A typical FBDD campaign involves a multi-stage process, beginning with the screening of a fragment library to identify initial hits, followed by validation and characterization of these hits, and culminating in the optimization of validated hits into lead compounds.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead a Fragment Library Screening (e.g., NMR, DSF) b Primary Hit Selection a->b c Orthogonal Screening (e.g., ITC) b->c Validate Hits d Binding Affinity & Thermodynamics c->d e Structural Biology (X-ray, NMR) d->e Characterize Binding f Structure-Based Design e->f g Lead Optimization f->g Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead hit N,N-dimethylazetidin-3-amine (Weak Binder) grow Fragment Growing (Add functional groups) hit->grow merge Fragment Merging (Combine with another fragment) hit->merge link Fragment Linking (Connect to another fragment) hit->link lead Potent & Selective Lead Compound (Improved Affinity) grow->lead merge->lead link->lead Signaling_Pathway cluster_pathway MAPK/ERK Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Azetidine-Based Inhibitor Inhibitor->MEK Inhibition

References

Synthesis of Novel Bioactive Derivatives from N,N-dimethylazetidin-3-amine dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the starting material N,N-dimethylazetidin-3-amine dihydrochloride. The synthesized compounds, including N-acyl, N-sulfonyl, urea, and N-alkyl derivatives, are of significant interest in medicinal chemistry, particularly as potential modulators of monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties to drug candidates.[1] Derivatives of 3-aminoazetidine, in particular, have been explored for their potential as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[2][3] Alterations in the activity of these transporters are implicated in a variety of neurological and psychiatric disorders, making them key targets for drug discovery.[4][5] This document outlines synthetic routes to generate a library of novel compounds based on the N,N-dimethylazetidin-3-amine core, providing researchers with the tools to explore their structure-activity relationships (SAR) as potential therapeutic agents.

Data Presentation

The following tables summarize the expected products and representative yields for the derivatization of N,N-dimethylazetidin-3-amine. The free amine can be generated in situ or in a separate step from the dihydrochloride salt by treatment with a suitable base.

Table 1: Synthesis of Amide and Sulfonamide Derivatives

DerivativeReagentBaseSolventTypical Yield (%)
N-AcetylAcetyl ChlorideTriethylamineDichloromethane85-95
N-BenzoylBenzoyl ChlorideTriethylamineDichloromethane80-90
N-PhenylsulfonylBenzenesulfonyl ChloridePyridineDichloromethane75-85

Table 2: Synthesis of Urea Derivatives

DerivativeReagentSolventTypical Yield (%)
N-Phenyl UreaPhenyl isocyanateAcetonitrile90-98
N-(4-chlorophenyl) Urea4-Chlorophenyl isocyanateAcetonitrile92-99

Table 3: Synthesis of N-Alkyl Derivatives via Reductive Amination

| Derivative | Aldehyde/Ketone | Reducing Agent | Solvent | Typical Yield (%) | | :--- | :--- | :--- | :--- | | N-Benzyl | Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 70-85 | | N-(4-fluorobenzyl) | 4-Fluorobenzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 72-88 |

Experimental Protocols

Important Note on the Starting Material: this compound is a salt. For the following reactions, the free amine must be generated. This can be achieved by a separate liquid-liquid extraction step after basifying an aqueous solution of the salt, or by using at least two equivalents of a tertiary amine base (e.g., triethylamine) in the reaction mixture to neutralize the HCl and act as an acid scavenger. The protocols below assume the use of excess base for in situ generation of the free amine.

Protocol 1: General Procedure for N-Acylation (Amide Synthesis)

This protocol describes the formation of an amide bond by reacting N,N-dimethylazetidin-3-amine with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material, followed by the addition of triethylamine (2.2 eq). Stir the mixture for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Protocol 2: General Procedure for N-Sulfonylation (Sulfonamide Synthesis)

This protocol outlines the synthesis of sulfonamides from N,N-dimethylazetidin-3-amine and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (used as both solvent and base).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Urea Synthesis

This protocol details the reaction of N,N-dimethylazetidin-3-amine with an isocyanate to form a urea derivative.

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate, 4-Chlorophenyl isocyanate)

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Add the isocyanate (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 4: General Procedure for Reductive Amination

This protocol describes the N-alkylation of N,N-dimethylazetidin-3-amine with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_start Starting Material Preparation cluster_reactions Derivative Synthesis cluster_purification Purification and Analysis start N,N-dimethylazetidin-3-amine dihydrochloride free_amine Free Amine Generation (in situ or extraction) start->free_amine acylation N-Acylation / N-Sulfonylation free_amine->acylation Acyl/Sulfonyl Chloride urea Urea Synthesis free_amine->urea Isocyanate reductive_amination Reductive Amination free_amine->reductive_amination Aldehyde/Ketone, Reducing Agent workup Aqueous Workup acylation->workup urea->workup reductive_amination->workup chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization final_product final_product characterization->final_product Novel Derivatives

Caption: General experimental workflow for the synthesis of novel derivatives.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine_synthesis Monoamine (Serotonin/Dopamine) Synthesis vesicle Vesicular Storage monoamine_synthesis->vesicle release Release vesicle->release synaptic_cleft Synaptic Monoamine release->synaptic_cleft transporter Monoamine Transporter (SERT/DAT) synaptic_cleft->transporter Reuptake postsynaptic_receptor Postsynaptic Receptor synaptic_cleft->postsynaptic_receptor signaling Downstream Signaling postsynaptic_receptor->signaling inhibitor Azetidine Derivative (Inhibitor) inhibitor->transporter Blocks Reuptake

Caption: Inhibition of monoamine transporters by synthesized azetidine derivatives.

References

Application Notes and Protocols: N,N-dimethylazetidin-3-amine dihydrochloride in Organometallic Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylazetidin-3-amine, a saturated four-membered azaheterocycle, presents a unique structural motif for the development of novel organometallic complexes. The inherent ring strain of the azetidine core and the presence of two potential nitrogen donor atoms—a tertiary amine within the ring and a dimethylamino substituent—offer intriguing possibilities for coordination chemistry. Organometallic complexes incorporating such ligands are of significant interest in fields ranging from catalysis to medicinal chemistry, particularly in the design of new therapeutic agents. For instance, platinum-based complexes are a cornerstone of cancer chemotherapy, and novel amine ligands are continuously explored to overcome challenges such as drug resistance and toxicity.[1][2][3]

This document provides detailed protocols for the prospective synthesis of palladium(II) and platinum(II) complexes using N,N-dimethylazetidin-3-amine dihydrochloride. While direct experimental data for this specific ligand is limited in public literature, the following protocols are based on established methods for the synthesis of analogous complexes with substituted aminoazetidines and other amine ligands.[4]

Data Presentation

Given the prospective nature of these protocols, the following tables are templates for the characterization data of the proposed organometallic complexes. Researchers can populate these tables with their experimental findings.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for [PdCl₂(C₅H₁₂N₂)₂]

ParameterExpected Value/Range
Appearance Pale yellow to orange solid
Molecular Formula C₁₀H₂₄Cl₂N₄Pd
Molecular Weight 405.65 g/mol
Melting Point >200 °C (decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Signals corresponding to azetidine ring protons and N-methyl protons
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Signals corresponding to azetidine ring carbons and N-methyl carbons
FT-IR (KBr, cm⁻¹) Bands corresponding to Pd-N and Pd-Cl stretches
Elemental Analysis (%) Calculated: C, 29.60; H, 5.96; N, 13.81. Found: [Experimental Value]

Table 2: Hypothetical Physicochemical and Spectroscopic Data for [PtCl₂(C₅H₁₂N₂)₂]

ParameterExpected Value/Range
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₂₄Cl₂N₄Pt
Molecular Weight 504.41 g/mol
Melting Point >250 °C (decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Signals corresponding to azetidine ring protons and N-methyl protons, with potential ¹⁹⁵Pt satellites
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Signals corresponding to azetidine ring carbons and N-methyl carbons, with potential ¹⁹⁵Pt satellites
¹⁹⁵Pt NMR (DMSO-d₆, 86 MHz) δ (ppm) Characteristic chemical shift for Pt(II) amine complexes
FT-IR (KBr, cm⁻¹) Bands corresponding to Pt-N and Pt-Cl stretches
Elemental Analysis (%) Calculated: C, 23.81; H, 4.80; N, 11.11. Found: [Experimental Value]

Experimental Protocols

Ligand Preparation: Neutralization of this compound

The dihydrochloride salt of the ligand must be neutralized to the free amine before its use in complexation reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve this compound in a minimal amount of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of NaOH (2 equivalents) or KOH (2 equivalents) dropwise with stirring. Monitor the pH to ensure it becomes basic (pH > 10).

  • Extract the aqueous layer multiple times with dichloromethane or diethyl ether.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the free amine, N,N-dimethylazetidin-3-amine.

  • Caution: The free amine is likely volatile and should be handled in a well-ventilated fume hood.

Protocol 1: Synthesis of a Putative Dichloro-bis(N,N-dimethylazetidin-3-amine)palladium(II) Complex

This protocol is adapted from established procedures for the synthesis of palladium(II) complexes with amino-substituted azetidines.[4]

Materials:

  • Palladium(II) chloride (PdCl₂) or Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • N,N-dimethylazetidin-3-amine (free amine)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve PdCl₂ or Na₂PdCl₄ (1 equivalent) in methanol. Gentle heating may be required to facilitate dissolution.

  • In a separate flask, dissolve N,N-dimethylazetidin-3-amine (2.2 equivalents) in methanol.

  • Slowly add the ligand solution to the stirring palladium salt solution at room temperature.

  • A precipitate is expected to form upon addition.

  • Heat the reaction mixture to reflux for 4-6 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold methanol and then diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Synthesis of a Putative Dichloro-bis(N,N-dimethylazetidin-3-amine)platinum(II) Complex

This protocol is based on general methods for the synthesis of platinum(II) amine complexes.[2][5]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • N,N-dimethylazetidin-3-amine (free amine)

  • Deionized water

  • Ethanol (EtOH)

Procedure:

  • Dissolve K₂PtCl₄ (1 equivalent) in a minimal amount of deionized water.

  • In a separate flask, dissolve N,N-dimethylazetidin-3-amine (2.2 equivalents) in deionized water or ethanol.

  • Slowly add the ligand solution to the stirring K₂PtCl₄ solution at room temperature.

  • Protect the reaction mixture from light by wrapping the flask in aluminum foil.

  • Stir the reaction at room temperature for 24-48 hours. A color change and/or precipitation should be observed.

  • If no precipitate forms, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water, followed by cold ethanol, and finally diethyl ether.

  • Dry the product under vacuum in a desiccator.

Visualizations

Experimental Workflow for Organometallic Complex Synthesis

G cluster_ligand Ligand Preparation cluster_complex Complexation L1 N,N-dimethylazetidin-3-amine dihydrochloride L2 Dissolve in H₂O L1->L2 L3 Neutralize with NaOH/KOH L2->L3 L4 Extract with Organic Solvent L3->L4 L5 Dry and Evaporate L4->L5 L6 Free Amine Ligand L5->L6 C1 Combine Ligand and Metal Solutions L6->C1 Add 2.2 eq. M1 Metal Precursor (e.g., K₂PtCl₄, PdCl₂) M2 Dissolve in Solvent (H₂O or MeOH) M1->M2 M2->C1 C2 Reaction (Stir/Reflux) C1->C2 C3 Isolation (Filtration) C2->C3 C4 Wash and Dry C3->C4 C5 Final Organometallic Complex C4->C5

Caption: General workflow for the preparation of organometallic complexes.

Putative Mechanism of Action for Platinum(II) Amine Complexes

The following diagram illustrates a generally accepted mechanism of action for platinum(II) anticancer drugs, which could be applicable to a novel platinum-azetidine complex.

G P1 Pt(II) Complex [PtCl₂(Amine)₂] P2 Cellular Uptake (Passive Diffusion/Transport) P1->P2 P3 Aquation (Hydrolysis of Cl⁻ Ligands) P2->P3 P4 [Pt(H₂O)₂(Amine)₂]²⁺ (Activated Species) P3->P4 P5 DNA Binding (Intrastrand/Interstrand Crosslinks) P4->P5 P6 Distortion of DNA Helix P5->P6 P7 Inhibition of DNA Replication and Transcription P6->P7 P8 Apoptosis (Programmed Cell Death) P7->P8

Caption: Generalized signaling pathway for platinum-based anticancer drugs.

References

Application Notes: N,N-dimethylazetidin-3-amine Dihydrochloride in Advanced Fluorescent Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-performance fluorescent probes is crucial for advancing biological imaging and diagnostics. N,N-dimethylazetidin-3-amine dihydrochloride serves as a key building block in the synthesis of next-generation fluorophores, particularly in the acclaimed Janelia Fluor® (JF) series of dyes. The incorporation of the azetidine moiety, a four-membered nitrogen-containing ring, into traditional fluorophore scaffolds like rhodamine has been shown to significantly enhance their photophysical properties. This strategic modification can lead to substantial increases in quantum yield and photostability by suppressing undesirable non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT).[1] The resulting dyes exhibit superior brightness and are highly valuable for a range of applications, from live-cell imaging to super-resolution microscopy.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of advanced fluorescent dyes, including detailed experimental protocols, quantitative data on dye performance, and workflows for their application in cellular imaging.

Principle of Enhancement

The substitution of traditional N,N-dimethylamino groups with an azetidine ring, such as that derived from N,N-dimethylazetidin-3-amine, sterically hinders the rotation of the amino group relative to the aromatic core of the fluorophore. This rigidity suppresses the formation of the non-emissive TICT state, thereby increasing the fluorescence quantum yield and the overall brightness of the dye. This approach has been successfully applied to a variety of dye classes, including rhodamines, rhodols, and coumarins, demonstrating its broad utility in fluorophore design.[1]

Quantitative Data Summary

The photophysical properties of fluorescent dyes are critical for their performance in imaging applications. The following tables summarize the key quantitative data for a representative azetidinyl-substituted rhodamine dye, Janelia Fluor® 549 (JF549), which can be synthesized using an azetidine precursor, and compares it to other relevant fluorophores.

Table 1: Photophysical Properties of Janelia Fluor® 549

ParameterValueReference
Excitation Maximum (λex)549 nm[2]
Emission Maximum (λem)571 nm[2]
Molar Extinction Coefficient (ε)101,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.88
A280 Correction Factor0.169
Lactone-Zwitterion Equilibrium Constant (KL-Z)3.5

Table 2: Comparison of Azetidinyl-Rhodamine with other Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Janelia Fluor® 549 5495710.88
Alexa Fluor® 5465565730.82
Cy35505700.15
Tetramethylrhodamine (TMR)5555800.40

Experimental Protocols

I. Synthesis of an Azetidinyl-Rhodamine Dye

This protocol describes a general method for the synthesis of an azetidinyl-rhodamine dye, adapted from the palladium-catalyzed C-N cross-coupling reaction, a modern and versatile method for rhodamine synthesis.[3][4][5][6][7][8] This example uses N,N-dimethylazetidin-3-amine.

Materials:

  • Fluorescein ditriflate

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound in a minimal amount of water. Add a stoichiometric excess of a strong base (e.g., 2M NaOH) to deprotonate the amine. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting free amine should be used immediately.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add fluorescein ditriflate (1 equivalent), Pd(OAc)₂ (0.05 equivalents), and tBuXPhos (0.1 equivalents).

  • Addition of Reagents: Add anhydrous toluene to the flask, followed by the freshly prepared N,N-dimethylazetidin-3-amine (2.5 equivalents). Finally, add sodium tert-butoxide (3 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired azetidinyl-rhodamine dye.

Synthesis_Workflow cluster_synthesis Synthesis of Azetidinyl-Rhodamine start Start free_base Prepare N,N-dimethylazetidin-3-amine (Free Base) start->free_base reaction_setup Setup Pd-catalyzed Cross-Coupling Reaction free_base->reaction_setup coupling Heating and Stirring (100°C, 4-6h) reaction_setup->coupling workup Reaction Workup and Extraction coupling->workup purification Column Chromatography Purification workup->purification end_product Pure Azetidinyl- Rhodamine Dye purification->end_product

Caption: Workflow for the synthesis of an azetidinyl-rhodamine dye.

II. Live-Cell Imaging with an Azetidinyl-Rhodamine HaloTag® Ligand

This protocol outlines the use of an azetidinyl-rhodamine dye conjugated to a HaloTag® ligand for live-cell imaging of a protein of interest.[1][9][10][11]

Materials:

  • Mammalian cells expressing a HaloTag®-fusion protein of interest

  • Azetidinyl-rhodamine HaloTag® ligand (e.g., JF549-HaloTag®)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Culture: Culture mammalian cells expressing the HaloTag®-fusion protein on glass-bottom dishes suitable for microscopy.

  • Labeling: Prepare a stock solution of the azetidinyl-rhodamine HaloTag® ligand in anhydrous DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 100-500 nM).

  • Incubation: Remove the culture medium from the cells and replace it with the labeling medium. Incubate the cells for 15-30 minutes at 37 °C in a 5% CO₂ incubator.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound ligand.

  • Imaging: Add fresh pre-warmed culture medium to the cells. Image the cells using a confocal microscope. For a JF549-based dye, use an excitation wavelength of ~549 nm and collect emission between 560-600 nm.[12]

Live_Cell_Imaging_Workflow cluster_imaging Live-Cell Imaging Workflow start Start cell_culture Culture cells expressing HaloTag®-fusion protein start->cell_culture labeling Incubate with Azetidinyl-Rhodamine HaloTag® Ligand cell_culture->labeling washing Wash to remove unbound ligand labeling->washing imaging Image with Confocal Microscope washing->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Workflow for live-cell imaging with a HaloTag® ligand.

Application in Signaling Pathway Analysis

Azetidinyl-rhodamine dyes are powerful tools for studying cellular signaling pathways due to their brightness and photostability, which allow for prolonged imaging of dynamic processes. For instance, the NF-κB (nuclear factor-kappa B) signaling pathway, which is crucial in immune responses and inflammation, can be visualized by labeling key proteins like p65 with an azetidinyl-rhodamine dye via a HaloTag® or SNAP-tag®.[13][14][15][16][17] This allows for real-time tracking of p65 translocation from the cytoplasm to the nucleus upon pathway activation.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway Visualization stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Activation receptor->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_deg IκB Degradation IkB_p->IkB_deg p65_p50_release p65/p50 Release IkB_deg->p65_p50_release translocation Nuclear Translocation of p65/p50 p65_p50_release->translocation gene_expression Target Gene Expression translocation->gene_expression

Caption: Visualization of the NF-κB signaling pathway.

Conclusion

This compound is a valuable reagent for the synthesis of highly photostable and bright fluorescent dyes. The incorporation of the azetidine moiety provides a reliable strategy for enhancing the performance of fluorophores, making them ideal for demanding applications in live-cell imaging and the study of dynamic cellular processes. The protocols and data presented here provide a framework for researchers to utilize this powerful chemical tool in their own investigations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with N,N-Dimethylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Dimethylazetidin-3-amine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields when using this versatile chemical intermediate.

Disclaimer: Published experimental data specifically detailing the use and optimization of this compound in various reactions is limited. The following troubleshooting guide and protocols are based on general principles of azetidine chemistry, nucleophilic substitution, and amide coupling reactions. Researchers should use this information as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound containing a four-membered azetidine ring.[1] It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. Its structural features, including a tertiary amine and a secondary amine (as the dihydrochloride salt), allow it to be used in a variety of reactions, most notably as a nucleophile in substitution and coupling reactions.

Q2: How should I handle and store this compound?

Like many amine hydrochlorides, this compound is typically a white to off-white solid and is often hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.

Q3: The dihydrochloride salt is not soluble in my aprotic reaction solvent. What should I do?

The dihydrochloride salt form enhances stability and shelf-life but can present solubility challenges in non-polar organic solvents. To use it in a reaction, the free base form is typically required. This can be achieved by:

  • In-situ neutralization: Adding a suitable non-nucleophilic base to the reaction mixture to liberate the free amine. Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base will depend on the specific reaction conditions and the compatibility of the base with other reagents.

  • Pre-reaction workup: Dissolving the dihydrochloride salt in an aqueous solution, neutralizing it with a base (e.g., NaOH or K₂CO₃), and extracting the free amine into an organic solvent. The organic layer is then dried and concentrated to yield the free base, which can be used directly in the reaction.

Q4: What are the most common side reactions to be aware of when using N,N-dimethylazetidin-3-amine?

The free amine form of N,N-dimethylazetidin-3-amine has two nucleophilic nitrogen atoms: the secondary amine within the azetidine ring and the tertiary dimethylamino group. Potential side reactions include:

  • Over-alkylation: In reactions with alkyl halides, the secondary amine can be alkylated, but the resulting tertiary amine can also be further alkylated to form a quaternary ammonium salt.

  • Ring-opening: The strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or under harsh acidic or basic conditions.

  • Competing Nucleophilicity: While the secondary amine is generally more nucleophilic, the tertiary amine can also participate in certain reactions, leading to a mixture of products.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in synthetic protocols.

Problem Potential Cause Suggested Solution
Low or No Reaction Yield Incomplete neutralization of the dihydrochloride salt: The free amine is the reactive species.Ensure complete neutralization by using a sufficient excess of a suitable base (e.g., 2.2-3.0 equivalents of TEA or DIPEA). Monitor the pH of the reaction mixture if possible.
Poor quality of starting materials: The dihydrochloride salt may have absorbed moisture, or other reagents may have degraded.Use freshly opened or properly stored reagents. Dry solvents and other reagents as necessary.
Inappropriate reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at elevated temperatures.Screen a range of temperatures to find the optimal condition. Start at room temperature and gradually increase if the reaction is sluggish.
Steric hindrance: The azetidine ring and dimethylamino group can create steric bulk, slowing down the reaction.Use a less sterically hindered electrophile if possible. Consider using a more reactive coupling agent in amide bond formations.
Formation of Multiple Products Over-alkylation of the azetidine nitrogen: The product of the initial reaction is also nucleophilic.Use a controlled stoichiometry of the electrophile (e.g., 1.0-1.2 equivalents). Add the electrophile slowly to the reaction mixture to maintain a low concentration.
Side reactions with the dimethylamino group: The tertiary amine may be reacting.This is generally less common than reactions at the secondary amine. If suspected, consider protecting the azetidine nitrogen before the reaction and deprotecting it afterward.
Ring-opening of the azetidine ring: The reaction conditions may be too harsh.Use milder reaction conditions (e.g., lower temperature, less aggressive reagents). Avoid strong acids and bases if possible.
Difficult Product Purification Polarity of the product: The presence of the dimethylamino and azetidine groups can make the product highly polar and water-soluble.Use reverse-phase column chromatography. Consider converting the product to a salt to facilitate precipitation and purification.
Residual base: Excess amine base (e.g., TEA, DIPEA) can be difficult to remove.Perform an acidic wash (e.g., dilute HCl) during the workup to remove the basic impurities. Be cautious, as your product may also form a salt and partition into the aqueous layer.

Experimental Protocols (Illustrative Examples)

The following are generalized protocols. Specific quantities and conditions must be optimized for each unique reaction.

Protocol 1: General Procedure for Nucleophilic Substitution (e.g., Alkylation)

This protocol describes a general method for reacting N,N-dimethylazetidin-3-amine with an electrophile (e.g., an alkyl halide).

  • Preparation of the Free Amine (In-situ):

    • To a solution of this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction:

    • To the mixture from step 1, add the electrophile (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C or room temperature.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by another appropriate method.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for forming an amide bond between a carboxylic acid and N,N-dimethylazetidin-3-amine.

  • Carboxylic Acid Activation:

    • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) under an inert atmosphere, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • In a separate flask, prepare the free amine of N,N-dimethylazetidin-3-amine as described in Protocol 1, Step 1.

    • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 5% citric acid), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Tables

Due to the lack of specific published data, the following tables are templates. Researchers should populate these with their own experimental results to aid in optimization.

Table 1: Optimization of Base for Nucleophilic Substitution

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1TEA (2.2)DMF2512Data
2DIPEA (2.2)DMF2512Data
3K₂CO₃ (3.0)Acetonitrile6012Data
4User DefinedUser DefinedUser DefinedUser DefinedData

Table 2: Optimization of Coupling Agent for Amide Bond Formation

EntryCoupling Agent (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1HATU (1.1)DIPEA (3.0)DMF254Data
2HBTU (1.1)DIPEA (3.0)DMF254Data
3EDC/HOBt (1.2/1.2)DIPEA (3.0)DCM256Data
4User DefinedUser DefinedUser DefinedUser DefinedUser DefinedData

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Neutralization Is the Dihydrochloride Salt Fully Neutralized? Start->Check_Neutralization Check_Reagents Are Starting Materials and Solvents Pure and Dry? Check_Neutralization->Check_Reagents Yes Optimize_Base Optimize Base: - Type (e.g., TEA, DIPEA) - Equivalents (2.2-3.0) Check_Neutralization->Optimize_Base No Check_Conditions Are Reaction Temperature and Time Optimized? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify/Dry Reagents: - Dry Solvents - Use Fresh Reagents Check_Reagents->Purify_Reagents No Optimize_Conditions Optimize Conditions: - Screen Temperatures - Monitor Reaction Over Time Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Base->Check_Reagents Purify_Reagents->Check_Conditions Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low reaction yield.

General Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Carboxylic_Acid Carboxylic Acid Activation Activate Carboxylic Acid Carboxylic_Acid->Activation Amine_Salt N,N-dimethylazetidin-3-amine dihydrochloride Free_Amine Generate Free Amine Amine_Salt->Free_Amine Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Base->Free_Amine Coupling Couple Activated Acid and Free Amine Activation->Coupling Free_Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: A typical experimental workflow for amide coupling.

References

common side reactions with N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is an illustrative guide based on general principles of organic chemistry. It is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols and troubleshooting scenarios are hypothetical and have not been validated for this specific compound. Always consult peer-reviewed literature and perform a thorough risk assessment before conducting any new experiment.

Frequently Asked Questions (FAQs)

Q1: How do I handle the dihydrochloride salt form of N,N-dimethylazetidin-3-amine in a reaction that requires the free amine?

A1: N,N-dimethylazetidin-3-amine dihydrochloride is an acidic salt and will not be nucleophilic. To use it as a nucleophile (e.g., in an alkylation or acylation reaction), you must first neutralize it to generate the free amine. This is typically done in situ by adding a suitable base to the reaction mixture. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). You will need at least two equivalents of base to neutralize the dihydrochloride.

Q2: I am seeing low to no conversion in my reaction. What are the possible causes?

A2: Low or no conversion when using this compound can stem from several factors:

  • Incomplete Neutralization: Insufficient base will result in the presence of the protonated, non-nucleophilic amine salt. Ensure you are using at least two molar equivalents of a suitable base.

  • Poor Solubility: The dihydrochloride salt may have poor solubility in common organic solvents. The choice of solvent and base is crucial for both solubility and reactivity.

  • Steric Hindrance: The azetidine ring, while small, can present steric challenges depending on the electrophile.

  • Unreactive Electrophile: If you are performing an Sₙ2 reaction, ensure your electrophile has a good leaving group (e.g., I > Br > OTs > Cl).

Q3: What are the most common side reactions I should be aware of?

A3: The most common side reactions are related to the reactivity of amines and the strained azetidine ring:

  • Over-alkylation/Over-acylation: The secondary amine on the azetidine ring can potentially react further with the electrophile, leading to the formation of a quaternary ammonium salt. This is especially a risk in alkylation reactions where the product amine can be more nucleophilic than the starting material.

  • Ring-Opening: Due to inherent ring strain, azetidines can undergo nucleophilic ring-opening reactions, especially in the presence of strong nucleophiles or under harsh acidic/basic conditions. This would lead to linear amine byproducts.

  • Elimination Reactions: If the electrophile is prone to elimination (e.g., a secondary or tertiary alkyl halide), this can compete with the desired substitution reaction, especially with a strong, non-nucleophilic base.

Troubleshooting Guides

Issue 1: Low Yield in a Nucleophilic Substitution Reaction

If you are experiencing low yields in a reaction where N,N-dimethylazetidin-3-amine is intended to act as a nucleophile, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_base Check Base: - At least 2 equivalents? - Base strength sufficient? start->check_base check_solubility Check Solubility: - Is the salt fully dissolved? - Try a more polar solvent (e.g., DMF, DMSO)? check_base->check_solubility If Yes outcome Yield Improved check_base->outcome If No, Adjust & Rerun check_temp Reaction Temperature: - Is it too low? - Gradually increase temperature. check_solubility->check_temp If Yes check_solubility->outcome If No, Change Solvent & Rerun check_reagents Reagent Purity/Activity: - Is the electrophile reactive? - Are reagents anhydrous? check_temp->check_reagents If Yes check_temp->outcome If No, Adjust & Rerun check_reagents->outcome If Issue Found, Replace & Rerun

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Formation of an Unknown, More Polar Byproduct (Suspected Over-alkylation)

If you observe a new, more polar spot on your TLC plate or a new peak in your LC-MS that could correspond to a quaternary ammonium salt, you may be facing an over-alkylation issue.

Signaling Pathway for Over-alkylation

G sub N,N-dimethylazetidin-3-amine (Free Base) product Desired Product (Tertiary Amine) sub->product Sₙ2 Reaction elec Alkyl Halide (R-X) elec->product side_product Side Product (Quaternary Salt) elec->side_product product->side_product Sₙ2 Reaction (Over-alkylation)

Caption: Reaction pathway showing the formation of the desired product and the over-alkylation side product.

Quantitative Data on Side Reaction Control

The choice of base can influence the reaction rate and the formation of byproducts. The following table provides a hypothetical comparison for an N-alkylation reaction.

Base (2.2 equiv.)SolventTemperature (°C)Time (h)Desired Product Yield (%)Over-alkylation Byproduct (%)
TriethylamineTHF25244515
TriethylamineTHF65126025
K₂CO₃DMF2524755
K₂CO₃DMF80685<2
DIPEADCM25246510

This data is illustrative and should not be considered factual.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for acylating N,N-dimethylazetidin-3-amine with an acyl chloride.

Reagents and Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to the flask.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add TEA (2.2 eq) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve the acyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Technical Support Center: Purification of N,N-dimethylazetidin-3-amine Dihydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N-dimethylazetidin-3-amine dihydrochloride and its reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery of the Dihydrochloride Salt After Recrystallization

  • Possible Cause 1: High Solubility in the Chosen Solvent System. The dihydrochloride salt may be too soluble in the recrystallization solvent, even at low temperatures.

    • Troubleshooting Steps:

      • Solvent System Modification: If using a single solvent like isopropanol, try adding a less polar co-solvent in which the salt is insoluble, such as diethyl ether or ethyl acetate, to induce precipitation.[1] Add the co-solvent dropwise to the dissolved product until turbidity persists, then heat until clear and allow to cool slowly.

      • Solvent Screening: Test the solubility of a small amount of the crude product in various solvent systems. Good candidates for recrystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when heated.

      • Concentration Adjustment: The initial solution may be too dilute. Carefully evaporate some of the solvent before cooling to increase the concentration of the product.[1]

  • Possible Cause 2: Premature Crystallization During Hot Filtration. The product crystallizes on the filter paper or in the funnel during the removal of insoluble impurities.

    • Troubleshooting Steps:

      • Preheat the Funnel: Use a preheated filter funnel (e.g., by placing it in an oven or rinsing with hot solvent) to prevent a sudden drop in temperature.

      • Minimize Solvent Usage: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution remains saturated.

      • Rapid Filtration: Perform the hot filtration as quickly as possible.

Issue 2: Product Tailing and Poor Separation During Silica Gel Column Chromatography

  • Possible Cause: Interaction of the Basic Amine with Acidic Silica Gel. The free amine form of the product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[2]

    • Troubleshooting Steps:

      • Use of a Competing Base: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to the mobile phase.[2] This will neutralize the acidic sites on the silica and reduce tailing.

      • Alternative Stationary Phase: Switch to a more inert or basic stationary phase. Options include:

        • Basic Alumina: This is a good alternative for the purification of basic compounds.[3]

        • Amine-functionalized Silica: This type of stationary phase is specifically designed to minimize interactions with basic analytes.[2]

      • Reverse-Phase Chromatography: If the product and impurities have different hydrophobicities, reverse-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier) can be an effective alternative.[1][4]

Issue 3: Difficulty in Removing a Specific Impurity

  • Possible Cause: Similar Physicochemical Properties. The impurity may have a similar polarity, solubility, and pKa to the desired product, making separation challenging.

    • Troubleshooting Steps:

      • Acid-Base Extraction Optimization: Carefully adjust the pH of the aqueous phase during liquid-liquid extraction. Small differences in pKa between the product and an impurity can be exploited by fine-tuning the pH to selectively protonate or deprotonate one compound, thereby altering its solubility in the organic or aqueous phase.

      • Derivative Formation: If the impurity possesses a reactive functional group that the product lacks (or vice versa), it may be possible to selectively react the impurity to form a new compound with significantly different properties, making it easier to separate.

      • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can offer higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 1-benzhydryl-N,N-dimethylazetidin-3-amine or other precursors.

  • Byproducts of the Synthesis: Depending on the synthetic route, these could be over-alkylated products or products from ring-opening of the azetidine.

  • Residual Solvents: Solvents used in the reaction or workup, such as methanol, ethanol, or acetone, may be present.[5]

  • Degradation Products: Amines can be susceptible to oxidation if exposed to air for prolonged periods.[5]

Q2: How do I convert the dihydrochloride salt to the free amine?

A2: To obtain the free amine, dissolve the dihydrochloride salt in water and add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 12).[1] The free amine can then be extracted into an organic solvent like dichloromethane or diethyl ether. The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent evaporated to yield the free amine.

Q3: What is the best way to store N,N-dimethylazetidin-3-amine and its dihydrochloride salt?

A3: The free amine should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize oxidation and degradation. The dihydrochloride salt is generally more stable and can be stored at room temperature in a tightly sealed container, away from moisture.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of N,N-dimethylazetidin-3-amine?

A4: Yes, GC can be used to analyze the free amine. However, due to the basic nature of the amine, peak tailing may occur. Using a GC column with a base-deactivated stationary phase is recommended for better peak shape. The dihydrochloride salt is non-volatile and cannot be analyzed directly by GC; it must be converted to the free base first.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Dihydrochloride Salt

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a preheated funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator. If crystallization is still slow to initiate, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with a cold, non-polar solvent like diethyl ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Purification of the Free Amine by Column Chromatography

  • Preparation of the Free Amine: Convert the crude dihydrochloride salt to the free amine as described in Q2 of the FAQ section.

  • Column Packing: Pack a glass column with either basic alumina or silica gel. If using silica gel, equilibrate the column with the initial mobile phase containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase. A common system for amines is a gradient of methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration).[1]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Salt Formation (Optional): To convert the purified free amine back to the dihydrochloride salt, dissolve it in a suitable solvent like isopropanol and add a solution of HCl in isopropanol (or bubble HCl gas through the solution) until the product precipitates.[1] Collect the salt by filtration.

Quantitative Data

The following table provides representative data for the purification of a small molecule amine hydrochloride, illustrating the potential outcomes of each technique. Note: These values are illustrative and actual results will vary depending on the specific reaction and purity of the crude product.

Purification TechniqueStarting Purity (Crude)Final Purity (Typical)Recovery Rate (Typical)
Recrystallization85%>98%70-90%
Column Chromatography (Silica + TEA)85%>95%60-85%
Column Chromatography (Alumina)85%>95%65-90%
Preparative HPLC95% (from other methods)>99.5%50-80%

Visualizations

Purification_Workflow General Purification Workflow for N,N-dimethylazetidin-3-amine Products crude Crude Reaction Mixture workup Aqueous Workup / Initial Extraction crude->workup crude_salt Crude Dihydrochloride Salt workup->crude_salt crude_amine Crude Free Amine workup->crude_amine If isolated as free base recrystallization Recrystallization (e.g., Isopropanol/Ether) crude_salt->recrystallization free_amine_conv Conversion to Free Amine (Base Treatment) crude_salt->free_amine_conv pure_salt Pure Dihydrochloride Salt recrystallization->pure_salt free_amine_conv->crude_amine column Column Chromatography (e.g., Alumina or Silica + TEA) crude_amine->column pure_amine Pure Free Amine column->pure_amine salt_formation Salt Formation (HCl Treatment) pure_amine->salt_formation salt_formation->pure_salt

Caption: A general workflow for the purification of N,N-dimethylazetidin-3-amine products.

Troubleshooting_Logic Troubleshooting Logic for Column Chromatography Tailing start Poor Separation / Tailing on Silica Gel cause Cause: Amine interaction with acidic silanols start->cause solution1 Option A: Add Competing Base (e.g., 0.5% Triethylamine) to Mobile Phase cause->solution1 solution2 Option B: Change Stationary Phase cause->solution2 solution3 Option C: Use Reverse-Phase Chromatography cause->solution3 end Improved Separation solution1->end sub_solution2a Use Basic Alumina solution2->sub_solution2a sub_solution2b Use Amine-Functionalized Silica solution2->sub_solution2b sub_solution2a->end sub_solution2b->end solution3->end

Caption: Troubleshooting logic for peak tailing in column chromatography.

References

Technical Support Center: Synthesis of N,N-dimethylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-dimethylazetidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to managing impurities during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of azetidine derivatives like this compound?

A1: The primary challenge in synthesizing azetidines is the inherent strain in the four-membered ring.[1] This ring strain makes the molecule susceptible to opening, which can lead to lower yields and the formation of byproducts.[1] Key difficulties include:

  • Ring Strain and Stability: Azetidines are more reactive and less stable than larger heterocyclic compounds, which can result in decomposition or rearrangement under certain reaction conditions.[1]

  • Competing Reactions: The formation of the four-membered azetidine ring can be less favorable than other possible reactions, such as intermolecular reactions or the formation of larger rings.[1]

  • Purification: The polarity of azetidines and their potential for decomposition on acidic stationary phases like silica gel can make purification challenging.[1]

  • Stereochemistry Control: Achieving the desired stereochemistry at various positions on the azetidine ring can be difficult.[1]

Q2: What is a common synthetic route to N,N-dimethylazetidin-3-amine, and what are the potential impurity pitfalls?

A2: While specific proprietary methods may vary, a common approach to synthesizing similar 3-substituted azetidines involves the reductive amination of an azetidin-3-one precursor. A potential synthetic pathway could involve reacting azetidin-3-one with dimethylamine in the presence of a reducing agent.

Potential impurities in such a process could arise from several sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual azetidin-3-one or dimethylamine.

  • Over-alkylation: Although less common in reductive amination compared to direct alkylation, side reactions can still occur.[2]

  • Byproducts from the Reducing Agent: The choice of reducing agent is critical. For instance, while sodium borohydride can be used, more selective agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred to minimize side reactions.[2][3]

  • Ring-Opening Products: Due to the inherent strain of the azetidine ring, acidic or harsh reaction conditions can lead to ring-opening, forming various linear amine impurities.[1]

  • Solvent and Reagent Adducts: Impurities related to the solvents and other reagents used in the synthesis and workup can also be present.

Q3: How can I minimize the formation of impurities during the reductive amination step?

A3: To control byproduct formation during reductive amination, consider the following strategies:[4]

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is often a good choice as it is less likely to reduce the starting ketone/aldehyde and is effective for imine reduction.[5]

  • pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without causing significant degradation of the azetidine ring.

  • Temperature Control: Run the reaction at a controlled, and often low, temperature to minimize side reactions.

  • Stepwise vs. One-Pot: In cases where dialkylation is a significant issue, a stepwise procedure involving the formation of the imine first, followed by reduction with an agent like NaBH4, can be beneficial.[5]

  • Use of Catalysts: Lewis acids or other catalysts can sometimes be used to activate the carbonyl group for imine formation, but their compatibility with the strained azetidine ring must be carefully evaluated.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Rationale
Inefficient Imine Formation Optimize the pH of the reaction mixture. A weakly acidic environment is typically required.Imine formation is a pH-dependent equilibrium.
Decomposition of the Azetidine Ring Avoid strongly acidic or basic conditions and high temperatures.The strained four-membered ring is susceptible to opening under harsh conditions.[1]
Ineffective Reduction Ensure the reducing agent is fresh and added under appropriate conditions (e.g., controlled temperature). Consider alternative, more robust reducing agents.The potency of hydride reducing agents can diminish over time.
Suboptimal Reaction Time Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time.Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity (by Mass Spec or NMR) Potential Cause Troubleshooting Step
Starting Material (Azetidin-3-one) Incomplete reaction.Increase reaction time, temperature (cautiously), or the equivalents of dimethylamine and reducing agent.
Ring-Opened Byproducts Harsh reaction conditions (pH, temperature).Buffer the reaction mixture and maintain a lower temperature.
Over-alkylation Products The chosen reductive amination protocol is not selective.Switch to a more selective reducing agent like NaBH(OAc)3 or perform a stepwise reaction.[5]
Unidentified Peaks Could be from solvent, reagents, or unexpected side reactions.Ensure high purity of all starting materials and solvents. Analyze impurities by LC-MS/MS or NMR to elucidate their structure and formation mechanism.

Experimental Protocols

General Protocol for Reductive Amination

This is a generalized procedure and may require optimization for specific substrates and scales.

  • Imine Formation:

    • Dissolve the azetidin-3-one precursor in a suitable solvent (e.g., dichloroethane (DCE) or methanol).

    • Add dimethylamine (often as a solution in a solvent like THF or as a salt).

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for a designated period, monitoring the formation of the imine by an appropriate analytical method.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the chosen reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, maintaining the temperature below a certain threshold.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC, LC-MS, etc.).

  • Workup and Isolation:

    • Quench the reaction by carefully adding a basic aqueous solution (e.g., sodium bicarbonate).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product, if necessary, by column chromatography or distillation.

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether).

    • Add a solution of HCl in a solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.

    • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield this compound.

Visualizations

Troubleshooting Workflow for Impurity Management

impurity_troubleshooting start Start: Impurity Detected in N,N-dimethylazetidin-3-amine dihydrochloride Synthesis identify_impurity Identify Impurity Structure (LC-MS, NMR, etc.) start->identify_impurity is_starting_material Is it a starting material? identify_impurity->is_starting_material is_overalkylation Is it an over-alkylation product? is_starting_material->is_overalkylation No optimize_stoichiometry Optimize Stoichiometry (Increase equivalents of other reactants) is_starting_material->optimize_stoichiometry Yes is_ring_opened Is it a ring-opened byproduct? is_overalkylation->is_ring_opened No change_reducing_agent Use More Selective Reducing Agent (e.g., NaBH(OAc)3) is_overalkylation->change_reducing_agent Yes milder_conditions Use Milder Conditions (Lower Temp, Buffer pH) is_ring_opened->milder_conditions Yes unknown_impurity Unknown Impurity is_ring_opened->unknown_impurity No increase_reaction_time Increase Reaction Time/ Temperature (cautiously) optimize_stoichiometry->increase_reaction_time end End: Impurity Minimized increase_reaction_time->end stepwise_procedure Consider Stepwise Imine Formation and Reduction change_reducing_agent->stepwise_procedure stepwise_procedure->end milder_conditions->end check_reagents Check Purity of Starting Materials and Solvents unknown_impurity->check_reagents Yes check_reagents->end

Caption: Troubleshooting workflow for identifying and mitigating impurities.

General Reductive Amination Pathway

reductive_amination Azetidinone Azetidin-3-one Imine Iminium Intermediate Azetidinone->Imine Dimethylamine Dimethylamine (CH3)2NH Dimethylamine->Imine Product N,N-dimethylazetidin-3-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product FinalProduct N,N-dimethylazetidin-3-amine dihydrochloride Product->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

Caption: A simplified overview of the reductive amination process.

References

stability and storage conditions for N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of N,N-dimethylazetidin-3-amine dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] To prevent degradation from moisture and air, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.[3][4] The compound is hygroscopic and sensitive to air and moisture.[3] For optimal stability, store at room temperature.[5]

Q2: Is this compound hygroscopic?

A2: Yes, this compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][6] This can lead to physical changes in the material and may impact its chemical stability. It is crucial to handle the compound in a controlled environment, such as a glove box, and to minimize its exposure to ambient air.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[4][7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (tightly sealed, dry, inert atmosphere), the compound is expected to be stable.[2][7] However, the exact shelf-life can vary depending on the specific storage conditions and the purity of the material. It is recommended to re-test the material's purity if it has been stored for an extended period or if the storage conditions have been compromised.

Q5: How should I handle this compound in the laboratory?

A5: Due to its potential toxicity and irritant properties, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][8] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][2] Avoid inhalation of dust and direct contact with skin and eyes.[1][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored in a tightly sealed container, in a dry environment, and preferably under an inert atmosphere. Consider re-testing the purity of your current stock.
Inaccurate weighing due to moisture absorption.As the compound is hygroscopic, weigh it in a controlled environment (e.g., a glove box with low humidity). If this is not possible, weigh it quickly and ensure the container is sealed immediately after use.
Physical appearance has changed (e.g., clumping, discoloration) Absorption of moisture from the air.This is a strong indication of hygroscopicity. While the material may still be usable for some applications, its purity should be verified by analytical methods such as NMR or LC-MS before use.
Degradation due to exposure to light or incompatible substances.Review handling and storage procedures to ensure the compound is not exposed to light for extended periods and is kept away from incompatible materials like strong oxidizing agents.[4][7]
Poor solubility in a recommended solvent The compound may have degraded or absorbed a significant amount of water.Confirm the purity of the compound. If the solubility issues persist with a confirmed pure sample, consider gentle heating or sonication to aid dissolution, ensuring the solvent is appropriate for your experiment.

Stability Data

While specific stability data for this compound is not extensively published, the following tables provide an example of what a stability study might reveal. These are representative data based on the expected behavior of similar amine hydrochloride compounds.

Table 1: Example Solid-State Stability Data under Accelerated Conditions (40°C / 75% RH)

Time PointPurity (%) by HPLCAppearance
Initial99.5White to off-white crystalline solid
1 Month99.2No significant change
3 Months98.5Slight clumping observed
6 Months97.1Noticeable clumping and slight discoloration

Table 2: Example Solution Stability in Water at Room Temperature

Time PointPurity (%) by HPLCpH of Solution
Initial99.54.5
24 Hours99.44.5
48 Hours99.14.6
1 Week98.04.8

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[2][9]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by a stability-indicating method, such as HPLC with a photodiode array detector, to quantify the parent compound and detect any degradation products.

Protocol 2: Hygroscopicity Assessment

This protocol provides a general method for assessing the hygroscopicity of a substance.

  • Sample Preparation: Dry a known weight of the compound under vacuum at 40°C to a constant weight.

  • Exposure: Place the dried sample in a controlled humidity chamber at 25°C and 80% relative humidity.

  • Weight Measurement: Record the weight of the sample at regular intervals (e.g., 1, 6, 12, and 24 hours).

  • Classification: Calculate the percentage increase in weight and classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).[10]

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Check Storage Conditions (Tightly sealed, dry, inert gas?) start->check_storage check_weighing Review Weighing Procedure (Hygroscopicity handled?) check_storage->check_weighing Yes retest_purity Retest Purity of Compound Stock (e.g., HPLC, NMR) check_storage->retest_purity No check_weighing->retest_purity Yes improve_handling Improve Handling Procedures (e.g., use glove box) check_weighing->improve_handling No use_new_stock Use New, Validated Stock retest_purity->use_new_stock Purity < Specification end_good Problem Resolved retest_purity->end_good Purity OK use_new_stock->end_good improve_handling->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow start N,N-dimethylazetidin-3-amine dihydrochloride Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC-PDA) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_review Identify Degradants & Determine Degradation Pathway analysis->data_review

Caption: Experimental workflow for a forced degradation study.

References

troubleshooting failed reactions involving N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-dimethylazetidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-dimethylazetidin-3-amine and its dihydrochloride salt is provided below. Understanding these properties is crucial for designing and troubleshooting experiments.

PropertyN,N-dimethylazetidin-3-amineThis compound
Molecular Formula C₅H₁₂N₂[1]C₅H₁₄Cl₂N₂[2]
Molecular Weight 100.16 g/mol [1]173.08 g/mol [2]
Appearance -White solid[3]
pKa (predicted) ~9-10 (for the azetidine nitrogen)-
Solubility Miscible with water and many organic solventsSoluble in water and alcohols; slightly soluble in non-polar solvents.[3] Specific solubility in common organic solvents is not readily available but is expected to be low.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

General Handling and Preparation

Question 1: My reaction requires the free amine, but I have the dihydrochloride salt. How do I prepare the free base?

Answer: The dihydrochloride salt is the stable, commercially available form. For most reactions, you will need to generate the free amine, N,N-dimethylazetidin-3-amine, in situ or isolate it prior to use.

In-situ Generation (Recommended for most applications):

This method is often preferred as the free amine can be volatile and may be more sensitive to degradation.

  • Procedure:

    • Suspend this compound (1.0 eq) in your anhydrous reaction solvent (e.g., DMF, DCM, THF, or acetonitrile).

    • Add a suitable non-nucleophilic base (2.0-2.2 eq) to neutralize the two hydrochloride equivalents. Common choices include:

      • Triethylamine (Et₃N)

      • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

      • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Note: these are solids and may require vigorous stirring).

    • Stir the mixture at room temperature for 15-30 minutes. The formation of the ammonium salt of the added base (e.g., triethylammonium chloride) will occur.

    • Proceed with the addition of your other reagents.

Isolation of the Free Base:

If required, the free base can be isolated, but care should be taken due to its potential volatility.

  • Procedure:

    • Dissolve the dihydrochloride salt in a minimal amount of water.

    • Cool the solution in an ice bath and add a strong aqueous base (e.g., 2M NaOH) dropwise until the pH is >12.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile amine.

    • It is advisable to use the isolated free base immediately.

Free_Base_Generation cluster_insitu In-situ Procedure cluster_isolation Isolation Procedure start Start: N,N-dimethylazetidin-3-amine dihydrochloride in_situ In-situ Generation (Recommended) start->in_situ isolation Isolation of Free Base start->isolation suspend Suspend salt in anhydrous solvent dissolve Dissolve salt in water add_base Add 2.0-2.2 eq. of non-nucleophilic base (e.g., DIPEA, Et3N) suspend->add_base stir Stir at RT for 15-30 min add_base->stir proceed Proceed with reaction stir->proceed basify Add strong base (aq.) to pH > 12 dissolve->basify extract Extract with organic solvent basify->extract dry Dry organic layers (e.g., Na2SO4) extract->dry concentrate Concentrate carefully (low temp/pressure) dry->concentrate use_immediately Use free base immediately concentrate->use_immediately

Workflow for generating the free amine.
Troubleshooting Amide Coupling Reactions

Question 2: My amide coupling reaction with N,N-dimethylazetidin-3-amine is giving low to no yield. What are the likely causes and solutions?

Answer: Low yields in amide couplings involving this amine are often due to its steric hindrance and the basicity of the azetidine nitrogen. Here is a troubleshooting guide:

Amide_Coupling_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield in Amide Coupling cause1 Incomplete Free Base Generation start->cause1 cause2 Inefficient Carboxylic Acid Activation start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 solution1a Ensure 2.0-2.2 eq. of base are used for dihydrochloride salt cause1->solution1a solution1b Use a stronger, non-nucleophilic base (e.g., DBU, K2CO3) cause1->solution1b solution2a Switch to a more potent coupling reagent (HATU, HBTU, COMU) cause2->solution2a solution2b Pre-activate the carboxylic acid for 15-30 min before adding the amine cause2->solution2b solution3a Increase reaction temperature (monitor for decomposition) cause3->solution3a solution3b Prolong reaction time (up to 24h) cause3->solution3b solution4a Use coupling additives (HOBt, Oxyma) to suppress side reactions cause4->solution4a solution4b Ensure anhydrous conditions cause4->solution4b

Troubleshooting workflow for amide coupling.

Detailed Troubleshooting Steps:

  • Incomplete Free Base Generation:

    • Problem: The amine is not fully deprotonated and thus not nucleophilic.

    • Solution: Ensure you are using at least 2 equivalents of base for the dihydrochloride salt. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if weaker bases are ineffective.

  • Inefficient Carboxylic Acid Activation:

    • Problem: Standard coupling reagents (like DCC or EDC alone) may not be sufficient for this sterically hindered amine.[4]

    • Solution: Switch to more potent uronium/aminium or phosphonium-based coupling reagents such as HATU, HBTU, or COMU.[4] These reagents are known to be more effective for challenging couplings.[4] Pre-activating the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine can also improve yields.[4]

  • Steric Hindrance:

    • Problem: The N,N-dimethyl group and the azetidine ring create a sterically crowded environment around the reacting nitrogen, slowing down the reaction.[5]

    • Solution: Increase the reaction temperature (e.g., to 40-60 °C), but monitor for potential decomposition. Also, extending the reaction time (e.g., to 24 hours) may be necessary to drive the reaction to completion.[4]

  • Side Reactions:

    • Problem: The activated carboxylic acid may decompose or undergo side reactions before it can react with the amine.

    • Solution: Use additives like HOBt (Hydroxybenzotriazole) or OxymaPure to form a more stable activated ester, which can suppress side reactions.[4] Always use anhydrous solvents and reagents, as water can hydrolyze the activated intermediate.[4]

Troubleshooting Nucleophilic Substitution (N-Alkylation) Reactions

Question 3: I am attempting an N-alkylation with N,N-dimethylazetidin-3-amine and an alkyl halide, but the reaction is incomplete and gives multiple products.

Answer: N-alkylation of the azetidine nitrogen can be challenging. Here's a guide to troubleshoot common issues:

N_Alkylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Reaction or Multiple Products in N-Alkylation cause1 Insufficient Reactivity of Alkyl Halide start->cause1 cause2 Inadequate Base start->cause2 cause3 Ring-Opening of Azetidine start->cause3 cause4 Quaternization of Tertiary Amine start->cause4 solution1a Switch to a more reactive leaving group (I > Br > Cl) cause1->solution1a solution1b Add a catalytic amount of NaI or KI (Finkelstein reaction) cause1->solution1b solution2a Use a solid-supported base (e.g., K2CO3, Cs2CO3) to scavenge the acid byproduct cause2->solution2a solution3a Use milder reaction conditions (lower temperature) cause3->solution3a solution3b Avoid strongly acidic conditions cause3->solution3b solution4a Use a 1:1 stoichiometry of amine to alkylating agent cause4->solution4a solution4b Slowly add the alkylating agent to the amine solution cause4->solution4b

References

Technical Support Center: Byproduct Analysis in N,N-dimethylazetidin-3-amine dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethylazetidin-3-amine dihydrochloride. The following information is intended to help identify and mitigate the formation of common byproducts and impurities.

Troubleshooting Guides

Problem 1: Low Yield of N,N-dimethylazetidin-3-amine after Reductive Amination

Potential Cause Troubleshooting Steps
Incomplete iminium ion formation Ensure the reaction pH is mildly acidic (around 5-6) to facilitate imine/iminium ion formation without fully protonating the amine. Acetic acid can be used as a catalyst.
Inefficient reduction Sodium triacetoxyborohydride is a mild and selective reagent for reductive aminations.[1] Ensure it is added after the iminium ion has had time to form. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
Side reaction with the reducing agent Sodium borohydride can reduce the starting ketone if added prematurely. It is recommended to allow for complete imine formation before adding the reducing agent.[2]
Over-alkylation of the amine While less common in reductive amination compared to direct alkylation, it can still occur.[3] Using a stoichiometric amount of the amine and carefully controlling reaction conditions can minimize this.

Problem 2: Presence of Impurities after Boc-Deprotection

Potential Cause Troubleshooting Steps
Incomplete deprotection Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or using a stronger acidic condition (e.g., HCl in a different solvent system).
Formation of tert-butylated byproducts The tert-butyl cation generated during deprotection can alkylate the product or solvent. Using a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation.
Degradation of the azetidine ring The strained azetidine ring can be susceptible to opening under harsh acidic conditions.[4] Use the mildest effective acidic conditions for deprotection and keep the reaction temperature low.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Product is highly water-soluble as the dihydrochloride salt After deprotection and work-up, ensure the aqueous layer is thoroughly saturated with a salt like NaCl before extraction to decrease the solubility of the product. Lyophilization of the aqueous layer can also be an option.
Co-elution of impurities during chromatography If purification by column chromatography is challenging, consider converting the free amine to its dihydrochloride salt and purifying by recrystallization. Derivatization of the amine with a suitable reagent can also alter its chromatographic behavior, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic route starts from the commercially available 1-Boc-azetidin-3-one. The synthesis involves two main steps:

  • Reductive Amination: 1-Boc-azetidin-3-one is reacted with dimethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-Boc-N,N-dimethylazetidin-3-amine.

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed using acidic conditions, typically with hydrochloric acid in a suitable solvent like dioxane or methanol, to yield this compound.

Q2: What are the most likely byproducts in the reductive amination step?

The most common byproducts include:

  • 1-Boc-azetidin-3-ol: Formed by the reduction of the starting ketone, 1-Boc-azetidin-3-one, by the reducing agent.

  • Unreacted 1-Boc-azetidin-3-one: Due to incomplete reaction.

  • N-Boc-3-aminoazetidine: If the dimethylamine source is contaminated with or decomposes to methylamine, a secondary amine byproduct can form.

Q3: What impurities can arise from the Boc-deprotection step?

During the acidic deprotection of the Boc group, several impurities can be generated:

  • Incomplete deprotection: Residual N-Boc-N,N-dimethylazetidin-3-amine.

  • tert-Butylated amine: The tert-butyl cation formed during deprotection can react with the product to form a quaternary ammonium salt.

  • Ring-opened products: The strained azetidine ring can undergo cleavage under harsh acidic conditions, leading to various linear amine byproducts.[4]

Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile byproducts. Derivatization of the amine may be necessary to improve its chromatographic properties and reduce peak tailing.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a powerful tool for monitoring the reaction progress and determining the purity of the final product. A reversed-phase C18 column is often used for the analysis of polar amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify major impurities if their signals do not overlap with the product's signals.

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct Name Potential Origin Analytical Identification (m/z for MS)
1-Boc-azetidin-3-olReduction of starting ketoneGC-MS, LC-MS, NMR
N-Boc-N-methylazetidin-3-amineContamination with methylamineGC-MS, LC-MS
N-tert-butyl-N,N-dimethylazetidin-3-aminium chlorideSide reaction during deprotectionLC-MS, NMR
3-chloro-N1,N1-dimethylpropane-1,2-diamineRing-opening of azetidineGC-MS, LC-MS

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N,N-dimethylazetidin-3-amine (Reductive Amination)

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of dimethylamine (2.0 M in THF, 1.5 eq).

  • Add acetic acid (1.1 eq) to the mixture and stir for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Boc-Deprotection)

  • Dissolve N-Boc-N,N-dimethylazetidin-3-amine (1.0 eq) in a minimal amount of methanol.

  • Add a solution of hydrochloric acid (4 M in 1,4-dioxane, 3.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to afford this compound.

Protocol 3: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., DCM or methanol). For the analysis of the final product, dissolve a small amount in methanol.

  • Derivatization (optional but recommended for amines): To a dry sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent like acetonitrile. Heat the mixture to 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_byproducts1 Potential Byproducts cluster_step2 Step 2: Boc-Deprotection cluster_byproducts2 Potential Byproducts A 1-Boc-azetidin-3-one D N-Boc-N,N-dimethyl- azetidin-3-amine A->D 1. B Dimethylamine B->D 2. C Sodium Triacetoxyborohydride (Reducing Agent) C->D 3. (Reduction) G N-Boc-N,N-dimethyl- azetidin-3-amine E 1-Boc-azetidin-3-ol F Unreacted Starting Material I N,N-dimethylazetidin-3-amine dihydrochloride (Final Product) G->I 1. H Hydrochloric Acid H->I 2. (Acidolysis) J Incomplete Deprotection K Ring-Opened Byproducts

Caption: Synthetic workflow for this compound.

Analytical_Workflow A Reaction Mixture (Aliquot) B Sample Preparation (Dilution/Derivatization) A->B C Analytical Technique B->C D Data Analysis C->D F GC-MS G HPLC H NMR E Identification of Product & Byproducts D->E

Caption: General analytical workflow for byproduct analysis.

References

improving the regioselectivity of reactions with N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-dimethylazetidin-3-amine dihydrochloride. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the regioselectivity of their reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on N,N-dimethylazetidin-3-amine?

N,N-dimethylazetidin-3-amine possesses two distinct nitrogen atoms that can participate in reactions:

  • N1 Position: A secondary amine within the four-membered azetidine ring.

  • N3 Position: An exocyclic tertiary dimethylamino group.

In its commercially available dihydrochloride salt form, both nitrogen atoms are protonated, rendering them non-nucleophilic until a base is added.[1]

Q2: Why is regioselectivity a major challenge when using this reagent?

The primary challenge arises from the presence of two potentially nucleophilic nitrogen centers.[2] After neutralization with a base, both the N1 secondary amine and the N3 tertiary amine can react with electrophiles (e.g., acylating, alkylating, or arylating agents). This can lead to a mixture of N1-substituted, N3-quaternized, and potentially di-substituted products, reducing the yield of the desired isomer and complicating purification.

Q3: How does the dihydrochloride form impact reaction setup?

The dihydrochloride salt is stable and easier to handle than the free base. However, for any reaction requiring a nucleophilic amine, at least two equivalents of a base must be added to neutralize the hydrochloride and generate the free amine. The choice and stoichiometry of the base are critical parameters for controlling regioselectivity.

Q4: Which nitrogen is inherently more reactive?

Generally, secondary amines are more nucleophilic than tertiary amines. However, the reactivity is a complex interplay of several factors:

  • Nucleophilicity: The N1 secondary amine is typically the more nucleophilic site for reactions like acylation.[3]

  • Steric Hindrance: The azetidine ring can present steric hindrance around the N1 position, potentially favoring reactions at the more accessible N3 amine under certain conditions.[4]

  • Basicity (pKa): The relative basicity of the two amines will determine which site is deprotonated first. Precise control of base stoichiometry can, in principle, allow for selective deprotonation and reaction.

  • Overalkylation: The N3 tertiary amine is susceptible to quaternization, especially with reactive alkylating agents.[5]

Troubleshooting Guides

Guide 1: Regioselective N-Acylation

Common Problem: Acylation with an acid chloride or anhydride results in a mixture of N1-acylated product and N3-acylated quaternary salt, or the reaction fails to proceed.

Troubleshooting N-Acylation

Problem Problem: Poor Regioselectivity in Acylation Cause1 Cause: Incorrect Base Stoichiometry Problem->Cause1 Cause2 Cause: Both Nitrogens Reactive Problem->Cause2 Cause3 Cause: Harsh Reaction Conditions Problem->Cause3 Solution1 Solution: Use >= 2 eq. of non-nucleophilic base (e.g., DIPEA, Et3N) Cause1->Solution1 Solution2 Solution: Implement Orthogonal Protecting Group Strategy Cause2->Solution2 Solution3 Solution: Run reaction at lower temperature (0 °C to RT) Cause3->Solution3

Caption: Troubleshooting workflow for N-acylation reactions.

Key Strategy: Protecting Groups

The most robust method to ensure high regioselectivity is to use a protecting group. To achieve acylation at the N3 position, the more nucleophilic N1 amine must first be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions and can be removed under acidic conditions.[6][7]

Experimental Protocol: Regioselective N1-Boc Protection

This protocol details the protection of the N1-azetidine nitrogen, enabling subsequent reactions at the N3-dimethylamino group.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.2 eq.), to the solution at 0 °C to neutralize the dihydrochloride and generate the free amine.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tert-butyl 3-(dimethylamino)azetidine-1-carboxylate by column chromatography to yield the pure N1-protected product.

Guide 2: Regioselective N-Alkylation

Common Problem: The reaction with an alkyl halide yields a complex mixture of N1-alkylated, N3-quaternized, and N1,N3-dialkylated products. Overalkylation is a common side reaction.[8]

Strategies for Controlled N-Alkylation

StrategyTarget SiteAdvantagesDisadvantagesRecommended Reducing Agent
Protecting Group N1 or N3High regioselectivity, applicable to various alkyl halides.Requires additional protection/deprotection steps.N/A
Reductive Amination N1Controlled mono-alkylation, avoids overalkylation.[8]Limited to introducing groups via an aldehyde or ketone precursor.Sodium triacetoxyborohydride (STAB)

Decision Logic for N-Alkylation

Start Goal: Regioselective N-Alkylation Q1 Is the desired group derivable from an aldehyde/ketone? Start->Q1 S1 Use Reductive Amination for N1-Alkylation Q1->S1 Yes S2 Use Protecting Group Strategy Q1->S2 No S2_detail 1. Protect N1 with Boc 2. Alkylate N3 3. Deprotect N1 S2->S2_detail

Caption: Decision tree for selecting an N-alkylation method.

Experimental Protocol: N1-Alkylation via Reductive Amination

This procedure introduces an alkyl group to the N1 position using an aldehyde.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and the desired aldehyde (1.2 eq.) in a solvent like 1,2-dichloroethane (DCE).

  • Base Addition: Add triethylamine (2.2 eq.) to liberate the free amine. Stir for 15 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Guide 3: Regioselective N-Arylation

Common Problem: Palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig amination) suffers from low yield, poor selectivity, or complete reaction failure.

Troubleshooting N-Arylation

Problem Problem: Low Yield in N-Arylation Cause1 Cause: Catalyst Poisoning by Free Amine Problem->Cause1 Cause2 Cause: Suboptimal Ligand/Base Combination Problem->Cause2 Cause3 Cause: Poor Substrate Solubility Problem->Cause3 Solution1 Solution: Protect N1 amine with Boc group prior to arylation Cause1->Solution1 Solution2 Solution: Screen Pd catalysts, phosphine ligands (e.g., XPhos), and bases (e.g., Cs2CO3, K3PO4) Cause2->Solution2 Solution3 Solution: Use a higher boiling point solvent (e.g., Toluene, Dioxane) Cause3->Solution3

Caption: Troubleshooting guide for Pd-catalyzed N-arylation.

Key Insight: Preventing Catalyst Inhibition

Free amines, particularly the N1 secondary amine, can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[2] Protecting the N1 amine is therefore mandatory for successful N-arylation at the N3 position (which is not possible directly) or for arylating the N1 position itself.

Experimental Protocol: N1-Arylation of N,N-Dimethylazetidin-3-amine

  • Inert Atmosphere: Assemble a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add this compound (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., toluene) followed by a base (e.g., cesium carbonate, Cs₂CO₃, 2.5 eq.). The base is crucial for both deprotonating the amine and facilitating the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the N1-arylated product by column chromatography.

References

scale-up considerations for reactions using N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using N,N-dimethylazetidin-3-amine dihydrochloride in their chemical syntheses. It provides essential information, troubleshooting advice, and scale-up considerations to ensure safe, efficient, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a salt form of a substituted azetidine, a four-membered nitrogen-containing heterocycle.[1][2] Azetidine rings are valuable structural motifs in medicinal chemistry.[1][3] The dihydrochloride salt is often preferred for its stability and ease of handling compared to the free base. Key properties are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 124668-49-1[4][5][6]
Molecular Formula C₅H₁₄Cl₂N₂[5][6]
Molecular Weight 173.08 g/mol [5][7]
IUPAC Name N,N-dimethylazetidin-3-amine;dihydrochloride[8]
Synonyms 3-(Dimethylamino)azetidine HCl, N,N-dimethylazetidin-3-amine HCL[8]
Form Typically a solidN/A

Q2: How must I handle this compound safely, especially at a larger scale?

A2: this compound, like many amine hydrochlorides, should be handled with care. It is classified as a skin and eye irritant.[9][10] Appropriate engineering controls and personal protective equipment (PPE) are critical.

Table 2: Safety and Handling Precautions

Precaution CategoryRecommendationCitation
Engineering Controls Use only in a well-ventilated area or under a chemical fume hood. Facilities should be equipped with an eyewash station and safety shower.[9][11]
Eye/Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection.[9]
Skin Protection Wear suitable protective gloves and clothing to prevent skin exposure.[9][11]
Respiratory Protection Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[10][11]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash before reuse.[9][12]

Q3: Why is the dihydrochloride salt used, and how do I use it in a reaction?

A3: The dihydrochloride salt form enhances the compound's stability and makes it less volatile and easier to weigh and handle as a solid. However, for the azetidine to function as a nucleophile in a reaction, it must be converted to its free base form. This is typically done in situ (in the reaction mixture) by adding a suitable base. A common and effective method for scale-up involves the slow addition of a base like potassium carbonate (K₂CO₃) to a slurry of the dihydrochloride salt in a suitable solvent.[1] This controlled neutralization prevents potential side reactions and manages exotherms.

Q4: What are the primary challenges when scaling up reactions with this reagent?

A4: Scaling up any chemical process presents challenges that may not be apparent at the lab scale.[13][14] For reactions involving this reagent, key issues include:

  • Thermal Management: Exothermic events (like neutralization or the main reaction) are harder to control in large vessels due to a lower surface-area-to-volume ratio, which reduces heat transfer efficiency.[15][16]

  • Mixing Efficiency: Ensuring homogenous mixing of the solid dihydrochloride, the base, and other reagents in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots."[16][17]

  • Reagent Addition Strategy: The rate of addition for both the neutralizing base and any electrophiles becomes critical at scale to maintain control over the reaction rate and temperature.[1][16]

  • Workup and Purification: Isolating the product from large volumes of solvents and salt byproducts (from the neutralization step) can be complex and require process optimization.[15][17]

Troubleshooting Guide

Problem: Low or inconsistent reaction yield upon scale-up.

  • Possible Cause: Incomplete neutralization (free-basing) of the amine.

    • Solution: Ensure at least two equivalents of base are used. Consider a stronger, non-nucleophilic base if needed. The choice of base and solvent is critical; the base should be strong enough to deprotonate the amine hydrochloride but not interfere with the reaction. A slow, controlled addition of the base is recommended for large-scale operations.[1]

  • Possible Cause: Poor temperature control leading to side reactions or degradation.

    • Solution: Monitor the internal reaction temperature closely. Use a reactor with an appropriate cooling jacket and ensure the cooling system can handle the heat load. A slower addition of reagents can help manage the rate of heat generation.[16]

  • Possible Cause: Inefficient mixing leading to localized high concentrations of reactants.

    • Solution: Optimize the stirring rate and ensure the impeller design is suitable for solid-liquid mixtures. For very large reactors, multiple impellers or baffles may be necessary to ensure homogeneity.

Problem: Formation of unexpected byproducts.

  • Possible Cause: The free base (N,N-dimethylazetidin-3-amine) is reacting with the solvent or starting materials before the intended electrophile is added.

    • Solution: Adopt a sequential addition strategy. A proven method is to first prepare a slurry of the dihydrochloride salt in the solvent, add the base slowly to generate the free amine, and only then begin the slow addition of the electrophile.[1] This ensures the free amine is consumed as it is formed.

Experimental Protocols & Workflows

Protocol: Representative Scale-Up Procedure for N-Alkylation

This protocol describes a hypothetical N-alkylation reaction, adapted from general principles for scaling up reactions with azetidine hydrochlorides.[1]

Reaction: N,N-dimethylazetidin-3-amine + R-X → [Product]

Table 3: Example Reagent Quantities: Lab vs. Scale-Up

ReagentLab Scale (10g)Scale-Up (1 kg)Molar Eq.
This compound10.0 g1.00 kg1.0
Potassium Carbonate (K₂CO₃), fine powder17.5 g1.75 kg2.2
Alkyl Halide (R-X)(Calculated)(Calculated)1.05
Toluene200 mL20 LN/A

Methodology:

  • Reactor Setup: Charge the scale-up reactor with this compound (1.00 kg) and toluene (10 L). Begin agitation to form a slurry.

  • In-Situ Free-Basing: Begin a slow, portion-wise addition of potassium carbonate (1.75 kg) to the slurry over 2-3 hours. Monitor the internal temperature and gas evolution. Maintain the temperature between 20-25°C.

  • Reaction: After the base addition is complete, slowly add a solution of the alkyl halide (1.05 eq) in toluene (10 L) to the reaction mixture over 4-6 hours. Use a metering pump for controlled addition. Maintain the reaction temperature below 30°C.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 10-15°C. Add water to dissolve the inorganic salts. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Diagrams: Workflows and Logical Relationships

G Diagram 1: General Experimental Workflow A Reagent Charging & Slurry Formation B Controlled In-Situ Free-Basing A->B C Reaction with Electrophile (Slow Addition) B->C D Aqueous Workup & Phase Separation C->D E Product Purification D->E

Caption: General workflow for reactions using the dihydrochloride salt.

G Diagram 2: Key Interdependencies in Reaction Scale-Up cluster_0 Primary Factors cluster_1 Physical Consequences cluster_2 Process Challenges cluster_3 Potential Outcomes Scale Increase in Reaction Scale Volume Increased Reagent Volume Scale->Volume Ratio Lower Surface Area to Volume Ratio Volume->Ratio Mixing Mixing Inhomogeneity Volume->Mixing Heat Increased Heat Generation (Exotherm) Volume->Heat HeatTransfer Inefficient Heat Transfer Ratio->HeatTransfer Kinetics Loss of Kinetic Control Mixing->Kinetics Heat->HeatTransfer HeatTransfer->Kinetics Safety Safety Risks (e.g., Runaway) Kinetics->Safety Yield Reduced Yield & Purity Kinetics->Yield

Caption: Logical relationships between key scale-up parameters.

References

Technical Support Center: Monitoring N,N-dimethylazetidin-3-amine Dihydrochloride Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are monitoring reactions involving N,N-dimethylazetidin-3-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when monitoring reactions with this compound by ¹H NMR?

A1: Researchers may encounter several challenges:

  • Signal Overlap: The proton signals from the azetidine ring can be in a crowded region of the spectrum, potentially overlapping with signals from other reactants, reagents, or solvents.[1]

  • Complex Splitting Patterns: The rigid, four-membered azetidine ring can lead to complex second-order coupling effects, making straightforward interpretation of multiplets challenging.[1]

  • pH Sensitivity: As a dihydrochloride salt, the compound's solubility and the chemical shifts of protons near the nitrogen atoms can be highly dependent on the pH and the specific deuterated solvent used. Amine proton signals (N-H) may be broad or exchange with residual water or acidic protons in the medium.

  • Hygroscopicity: Amine salts are often hygroscopic. The presence of water can introduce a broad peak in the spectrum and may affect the reaction chemistry.[1]

Q2: I see unexpected peaks in my spectrum that do not correspond to my starting material or expected product. What could be the cause?

A2: Unexpected peaks commonly arise from several sources:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, diethyl ether) can be difficult to remove completely and are a frequent source of impurity peaks.[1][2] Placing the sample under a high vacuum for an extended period can help.[1]

  • Water: Deuterated solvents can absorb moisture from the air. This typically appears as a broad singlet.[1][2]

  • Contaminants: Silicone grease from glassware joints or phthalates from plastic tubing are common laboratory contaminants that can appear in NMR spectra.[3]

  • Reaction Intermediates: NMR is a powerful tool for observing transient reaction intermediates that might not be detectable by other methods like TLC or LC-MS.[4] These species may appear and then disappear over the course of the reaction.

Q3: How can I accurately quantify reaction conversion when reactant and product signals overlap?

A3: Signal overlap is a common issue in quantitative NMR (qNMR). Here are several strategies to address it:

  • Select Unique, Non-Overlapping Signals: Choose well-resolved signals that are unique to the starting material and a product for integration. For N,N-dimethylazetidin-3-amine, the N-methyl signal (a singlet) is often a good candidate if it remains resolved.

  • Use a Different Deuterated Solvent: Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of compounds differently, potentially resolving the overlapping peaks.[2]

  • Employ 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can help identify which signals belong to which molecule, even if they are partially overlapped in the 1D spectrum.[1]

  • Utilize Other Nuclei: If your other reactants or products contain NMR-active nuclei like ¹⁹F or ³¹P, monitoring these can provide a clear, selective window into the reaction progress.[5]

Q4: The proton signals for my azetidine ring are broad or poorly resolved. How can I improve the spectral quality?

A4: Poor resolution and broad peaks can stem from several factors:

  • Poor Magnetic Field Homogeneity (Shimming): The magnetic field needs to be homogeneous across the sample. Before starting a kinetic run, ensure the spectrometer is well-shimmed on your specific sample.[1]

  • Insoluble Material: The presence of undissolved solids will severely disrupt magnetic field homogeneity. Always ensure your sample is fully dissolved. If necessary, filter the solution into the NMR tube.[1]

  • High Concentration: Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[2] Try diluting the sample.

  • Chemical or Conformational Exchange: The azetidine ring can undergo conformational exchange, and the amine protons can undergo chemical exchange. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these signals by moving out of the intermediate exchange regime.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during NMR reaction monitoring.

Issue: Broad and/or Distorted Peaks in the Spectrum

A common problem that compromises data quality and quantification is the appearance of broad or distorted spectral lines.

G Troubleshooting Workflow for Broad NMR Peaks start Broad Peaks Observed check_shim Is the magnetic field well-shimmed? start->check_shim check_solubility Is the sample fully dissolved? Any visible solids? check_shim->check_solubility Yes action_shim Re-shim the spectrometer using the sample. check_shim->action_shim No check_concentration Is the sample concentration too high? check_solubility->check_concentration Yes action_filter Filter the sample into a clean NMR tube. check_solubility->action_filter No check_exchange Could chemical/conformational exchange be occurring? check_concentration->check_exchange No action_dilute Dilute the sample. check_concentration->action_dilute Yes action_temp Acquire spectrum at a different temperature (e.g., 50°C). check_exchange->action_temp Possibly end_bad Issue Persists: Consult Instrument Manager check_exchange->end_bad No action_shim->check_solubility action_filter->check_concentration action_dilute->check_exchange end_good Problem Resolved action_temp->end_good G Workflow for NMR Reaction Monitoring prep 1. Sample Preparation - Dissolve starting material (e.g., azetidine salt) in deuterated solvent in an NMR tube. acquire_t0 2. Acquire t=0 Spectrum - Take a standard ¹H NMR spectrum of the starting material before adding the second reactant. prep->acquire_t0 setup_kinetic 3. Setup Kinetic Experiment - Set up a pseudo-2D experiment (arrayed acquisitions). - Define number of time points and delay between them. acquire_t0->setup_kinetic initiate_reaction 4. Initiate Reaction - Quickly add the initiating reagent to the NMR tube. - Invert to mix, re-insert into spectrometer, and start acquisition. setup_kinetic->initiate_reaction acquire_data 5. Data Acquisition - The spectrometer automatically acquires spectra at the predefined time intervals. initiate_reaction->acquire_data process_data 6. Data Processing - Process the arrayed data. - Perform phasing and baseline correction consistently for all spectra in the series. acquire_data->process_data analyze_data 7. Data Analysis - Integrate key reactant and product peaks. - Calculate % conversion vs. time. process_data->analyze_data

References

Validation & Comparative

A Head-to-Head Comparison of N,N-dimethylazetidin-3-amine dihydrochloride and Piperidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern drug design, profoundly influencing the physicochemical and pharmacological profiles of therapeutic candidates. Among these, the four-membered azetidine ring and the six-membered piperidine ring are frequently employed to optimize drug-like properties. This guide provides an objective, data-driven comparison of N,N-dimethylazetidin-3-amine dihydrochloride and analogous piperidine-containing compounds, offering insights into their respective advantages and liabilities in drug development programs.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azetidine and piperidine scaffolds lie in their distinct ring sizes, which dictate their conformational flexibility, ring strain, and ultimately, their impact on key drug-like properties. Azetidine, with its significant ring strain (approximately 25 kcal/mol), presents a more rigid and compact structure compared to the relatively strain-free and flexible chair conformation of piperidine.[1] These structural nuances translate into measurable differences in basicity (pKa), lipophilicity (logP), and metabolic stability.

Incorporating an azetidine moiety, such as in N,N-dimethylazetidin-3-amine, can lead to improved aqueous solubility and reduced lipophilicity compared to piperidine analogs.[2] The constrained nature of the azetidine ring can also offer advantages in terms of metabolic stability by shielding adjacent positions from enzymatic degradation.[2][3] Conversely, the piperidine ring is a well-established and highly privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to often enhance pharmacokinetic properties.[4][5][6]

PropertyN,N-dimethylazetidin-3-amine moietyPiperidine Analog moietyKey Considerations in Drug Design
Molecular Weight LowerHigherLower molecular weight can contribute to improved ligand efficiency and better oral bioavailability.
pKa Generally lower basicityGenerally higher basicityThe pKa influences the ionization state at physiological pH, which in turn affects cell permeability, target engagement, and potential off-target effects.[4]
Calculated logP Typically lowerTypically higherLower logP often correlates with improved aqueous solubility and reduced non-specific binding, while higher logP can enhance membrane permeability.[4]
Metabolic Stability Often enhanced due to ring strain and substitution patternsCan be susceptible to N-dealkylation and ring oxidationImproved metabolic stability can lead to a longer half-life and a more favorable dosing regimen.[3][7]
Aqueous Solubility Generally higherGenerally lowerHigher solubility is advantageous for formulation and can improve absorption.[2]

Pharmacological Activities: A Case Study on Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

To illustrate the pharmacological implications of choosing between an azetidine and a piperidine core, we present a comparative analysis of analogs designed as inhibitors of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein in the central nervous system responsible for packaging neurotransmitters like dopamine into synaptic vesicles.

In a study exploring the structure-activity relationship of VMAT2 inhibitors, a series of azetidine analogs were synthesized and compared to their piperidine and pyrrolidine counterparts.[8][9] The data below highlights the inhibitory potency (Ki) of representative compounds against [³H]dopamine uptake.

CompoundHeterocyclic CoreSubstitutionVMAT2 Ki (nM)[8]
Norlobelane (Piperidine Analog) Piperidinecis-2,6-diphenethyl43
Azetidine Analog 1 Azetidinetrans-1,4-diphenethyl31
Azetidine Analog 2 Azetidinecis-1,4-diphenethyl66

The results demonstrate that azetidine-containing compounds can achieve potent VMAT2 inhibition, with potencies comparable to or even exceeding that of the piperidine analog. This underscores the viability of the azetidine scaffold as a bioisosteric replacement for the piperidine ring in this chemical space.

Experimental Protocols

Radioligand Competition Binding Assay for VMAT2

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to VMAT2.

Materials:

  • Radioligand: [³H]dihydrotetrabenazine

  • Test Compounds: N,N-dimethylazetidin-3-amine analogs, piperidine analogs

  • Source of VMAT2: Isolated synaptic vesicles from rat striatum

  • Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-treated with a blocking agent like polyethyleneimine.

  • Scintillation Cocktail and Liquid Scintillation Counter

Procedure:

  • Vesicle Preparation: Isolate synaptic vesicles from rat striata via differential centrifugation.

  • Binding Reaction: In a 96-well plate, combine the synaptic vesicle preparation, [³H]dihydrotetrabenazine at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known VMAT2 inhibitor) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test Compounds: N,N-dimethylazetidin-3-amine analogs, piperidine analogs

  • Human Liver Microsomes (HLM)

  • NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer: (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: Prepare a mixture of HLM and phosphate buffer.

  • Pre-incubation: Pre-incubate the HLM mixture at 37°C.

  • Reaction Initiation: Add the test compound to the pre-warmed HLM mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Visualizing the Biological Context and Experimental Workflow

G VMAT2 Inhibition and Dopamine Packaging cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake Vesicle Synaptic Vesicle Dopamine_Released Released Dopamine Vesicle->Dopamine_Released Exocytosis VMAT2->Vesicle Packaging Azetidine_Analog Azetidine Analog Azetidine_Analog->VMAT2 Inhibition Piperidine_Analog Piperidine Analog Piperidine_Analog->VMAT2 Inhibition

Caption: VMAT2 inhibition by azetidine and piperidine analogs.

G Workflow for Comparative Analysis start Design & Synthesize Analogs azetidine Azetidine Analog (e.g., N,N-dimethylazetidin-3-amine based) start->azetidine piperidine Piperidine Analog start->piperidine physicochem Physicochemical Profiling (pKa, logP, Solubility) azetidine->physicochem invitro In Vitro Biological Assays azetidine->invitro piperidine->physicochem piperidine->invitro data Data Analysis & Comparison physicochem->data binding Receptor Binding Assay (e.g., VMAT2) invitro->binding functional Functional Assay (e.g., Dopamine Uptake) invitro->functional metabolic Metabolic Stability Assay (HLM) invitro->metabolic binding->data functional->data metabolic->data sar Structure-Activity Relationship (SAR) data->sar adme ADME Profile data->adme decision Lead Candidate Selection sar->decision adme->decision

Caption: Comparative analysis workflow for drug candidates.

Conclusion

The choice between an N,N-dimethylazetidin-3-amine moiety and a piperidine analog in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. While piperidine is a well-trodden path with a high success rate in approved drugs, the azetidine scaffold offers a compelling alternative with the potential for improved physicochemical properties such as solubility and metabolic stability. The case study on VMAT2 inhibitors demonstrates that azetidine-containing compounds can exhibit potent biological activity, making them a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of next-generation therapeutics. A thorough evaluation of both scaffolds, guided by the experimental protocols outlined in this guide, is essential for making data-driven decisions in the drug discovery process.

References

Azetidine vs. Pyrrolidine: A Comparative Guide to Reactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of saturated heterocyclic building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Azetidine and pyrrolidine, four- and five-membered saturated nitrogen heterocycles respectively, are frequently employed to impart desirable characteristics. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities in drug development, supported by experimental data and detailed methodologies.

The fundamental difference between azetidine and pyrrolidine lies in their inherent ring strain. Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol, whereas pyrrolidine is comparatively strain-free with a ring strain of about 5.4 kcal/mol.[1] This substantial difference in ring strain is the primary driver of their distinct reactivity profiles, making azetidine a more reactive yet conformationally constrained building block compared to the more stable and flexible pyrrolidine.

Physicochemical Properties: A Tale of Two Rings

The difference in ring size and strain directly impacts key physicochemical properties relevant to drug design.

PropertyAzetidinePyrrolidineKey Considerations
Ring Strain (kcal/mol) ~25.4~5.4Higher strain in azetidine leads to increased reactivity and potential for ring-opening reactions.
pKa ~11.29~11.27The basicity of the nitrogen is very similar, though substitution can significantly alter this.
Conformation Puckered, more rigidEnvelope/Twist, more flexibleAzetidine's rigidity can be advantageous for locking in a specific bioactive conformation, potentially reducing the entropic penalty of binding to a target. Pyrrolidine's flexibility allows it to adopt various conformations to fit a binding pocket.
Bond Angles (C-N-C) ~90°~108°The compressed bond angles in azetidine contribute to its strain and influence the directionality of substituents.

Reactivity Comparison: A Quantitative Look

The higher ring strain of azetidine makes it more susceptible to nucleophilic attack and ring-opening reactions. While specific kinetic data for direct comparison in simple reactions like N-alkylation is sparse in the literature, theoretical studies and observed reaction outcomes provide a clear picture of their relative reactivity.

A computational study on the ring enlargement of 2-chloromethyl substituted azetidine and pyrrolidine derivatives highlights the mechanistic differences driven by ring strain. In a polar solvent like DMSO, the azetidine derivative rearranges through a highly strained bicyclic azetidinium intermediate, a pathway not observed for the corresponding pyrrolidine.[2] This indicates a lower activation energy for reactions involving the release of ring strain in azetidines.

Nucleophilic Substitution and Ring Opening

Azetidines and their derivatives are known to undergo ring-opening reactions with various nucleophiles, a reaction pathway that is not as readily accessible for the more stable pyrrolidine ring under similar conditions. This reactivity can be exploited in synthetic chemistry but can also be a liability in terms of metabolic stability. For instance, certain azetidine-containing compounds have been shown to be susceptible to metabolic ring-opening.

N-Functionalization

Both azetidine and pyrrolidine readily undergo N-functionalization reactions such as alkylation, acylation, and arylation. Due to their similar basicities, the intrinsic nucleophilicity of the nitrogen atom is comparable. However, the steric environment and the electronic effects of the ring can influence reaction rates.

Application in Medicinal Chemistry: A Case Study in Peptide and Kinase Inhibitor Design

The choice between an azetidine and a pyrrolidine scaffold can have profound effects on the biological activity and properties of a molecule. A notable example is the use of azetidine-2-carboxylic acid as a proline (a pyrrolidine derivative) isostere in peptides.

The more constrained nature of the azetidine ring can enforce different secondary structures in peptides compared to the more flexible proline. This can be strategically employed to modulate the conformation of a peptide and thereby its interaction with a biological target.

In the realm of small-molecule drug discovery, azetidines are often used as bioisosteres for pyrrolidines to improve properties such as metabolic stability or to explore new intellectual property. For example, in the development of kinase inhibitors, replacing a pyrrolidine with an azetidine can alter the vector of substituents, leading to different interactions with the kinase hinge region or solvent-exposed areas.

Below is a logical workflow illustrating the decision-making process when considering azetidine as a bioisosteric replacement for pyrrolidine in a hypothetical kinase inhibitor development program.

G cluster_0 Lead Optimization Workflow Lead_Compound Lead Compound with Pyrrolidine Moiety Problem_Identified Identify Issues (e.g., Poor Metabolism, Patentability) Lead_Compound->Problem_Identified Bioisosteric_Replacement Consider Bioisosteric Replacement Problem_Identified->Bioisosteric_Replacement Synthesize_Azetidine_Analog Synthesize Azetidine Analog Bioisosteric_Replacement->Synthesize_Azetidine_Analog Hypothesis: Azetidine improves properties In_Vitro_Assays In Vitro Assays (Potency, Selectivity, Metabolism) Synthesize_Azetidine_Analog->In_Vitro_Assays Compare_Data Compare Data with Pyrrolidine Lead In_Vitro_Assays->Compare_Data Improved_Properties Improved Properties Compare_Data->Improved_Properties Yes No_Improvement No Improvement / New Issues Compare_Data->No_Improvement No Further_Optimization Further Optimization Improved_Properties->Further_Optimization Back_to_Scaffold_Hop Re-evaluate Scaffold No_Improvement->Back_to_Scaffold_Hop

Caption: A logical workflow for considering azetidine as a bioisosteric replacement for pyrrolidine in a drug discovery program.

Experimental Protocols

General Procedure for N-Alkylation of Azetidine and Pyrrolidine

This protocol provides a general method for the N-alkylation of azetidine and pyrrolidine, which can be used for a comparative study of their reactivity.

Materials:

  • Azetidine or Pyrrolidine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of azetidine or pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.

Note: Reaction times and temperatures may need to be optimized for different alkyl halides and for achieving complete conversion. For a direct kinetic comparison, the reaction should be carried out under pseudo-first-order conditions with a large excess of one reactant, and the disappearance of the limiting reactant should be monitored over time using a suitable analytical technique (e.g., NMR or GC).

General Protocol for Ring-Opening of a Substituted Azetidine

This protocol describes a typical ring-opening reaction of an activated azetidine, a reaction that is characteristic of this strained ring system.

Materials:

  • N-activated azetidine (e.g., N-tosyl-2-iodomethylazetidine) (1.0 eq)

  • Nucleophile (e.g., sodium azide) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-activated azetidine (1.0 eq) in dimethylformamide.

  • Add the nucleophile (1.5 eq) to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ring-opened product.

Note: The reactivity of the azetidine and the nucleophilicity of the attacking species will dictate the required reaction conditions.

Conclusion

References

A Comparative Guide to Alternative Reagents for Introducing a Dimethylaminoazetidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(dimethylamino)azetidine scaffold is a valuable building block in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and target-binding affinity. The efficient and scalable introduction of this moiety is therefore of significant interest. This guide provides an objective comparison of the primary synthetic strategies and reagents for installing a dimethylamino group onto an azetidine ring, supported by experimental data and detailed protocols.

Core Synthetic Strategies

Two principal retrosynthetic pathways dominate the synthesis of 3-(dimethylamino)azetidine: Reductive Amination of an azetidin-3-one precursor and Nucleophilic Substitution on a 3-functionalized azetidine. Both routes typically commence from N-protected azetidine precursors to ensure regioselectivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.

A general overview of these synthetic approaches is presented below:

Synthetic_Pathways cluster_start Starting Materials cluster_path1 Pathway 1: Reductive Amination cluster_path2 Pathway 2: Nucleophilic Substitution cluster_product Intermediate & Final Product N_Boc_Azetidin_3_ol N-Boc-azetidin-3-ol N_Boc_Azetidin_3_one N-Boc-azetidin-3-one N_Boc_Azetidin_3_ol->N_Boc_Azetidin_3_one Oxidation N_Boc_Azetidin_3_LG N-Boc-azetidin-3-LG (LG = OTs, OMs, Br) N_Boc_Azetidin_3_ol->N_Boc_Azetidin_3_LG Activation Reductive_Amination Reductive Amination (Dimethylamine, Reducing Agent) N_Boc_Azetidin_3_one->Reductive_Amination N_Boc_Dimethylaminoazetidine N-Boc-3-(dimethylamino)azetidine Reductive_Amination->N_Boc_Dimethylaminoazetidine Nucleophilic_Substitution Nucleophilic Substitution (Dimethylamine) N_Boc_Azetidin_3_LG->Nucleophilic_Substitution Nucleophilic_Substitution->N_Boc_Dimethylaminoazetidine Final_Product 3-(Dimethylamino)azetidine N_Boc_Dimethylaminoazetidine->Final_Product Deprotection

Caption: General synthetic pathways to 3-(dimethylamino)azetidine.

Comparison of Key Synthetic Steps

The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in the molecule. The following tables provide a comparative overview of the reagents and typical performance for each key transformation.

Synthesis of N-Boc-azetidin-3-one

The common precursor for the reductive amination pathway is N-Boc-azetidin-3-one, which is typically prepared by the oxidation of commercially available N-Boc-azetidin-3-ol.

Oxidizing Agent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp.1 - 385 - 95[1]
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temp.2 - 480 - 90[1]
TEMPO/NaOClDichloromethane/Water0 - Room Temp.1 - 2~90[1]
Swern Oxidation (Oxalyl chloride, DMSO, Et3N)Dichloromethane (DCM)-78 to Room Temp.1 - 285 - 95[2]
Pathway 1: Reductive Amination

This one-pot reaction involves the in-situ formation of an enamine or iminium ion from N-Boc-azetidin-3-one and dimethylamine, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (STAB) is a preferred reagent due to its mildness and selectivity for the iminium ion over the ketone.

Reducing AgentAmine SourceSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Sodium Triacetoxyborohydride (STAB)Dimethylamine (solution in THF or EtOH)1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)Room Temp.1 - 2475 - 90 (estimated)
Sodium Cyanoborohydride (NaBH3CN)Dimethylamine hydrochlorideMethanolRoom Temp.12 - 2470 - 85 (estimated)
Catalytic Hydrogenation (e.g., Pd/C, H2)DimethylamineMethanol or EthanolRoom Temp.12 - 48Yields can vary
Pathway 2: Nucleophilic Substitution

This two-step approach involves the activation of the hydroxyl group of N-Boc-azetidin-3-ol to a good leaving group (e.g., mesylate, tosylate, or halide), followed by substitution with dimethylamine.

Step 2a: Activation of N-Boc-azetidin-3-ol

ReagentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methanesulfonyl chloride (MsCl)Triethylamine (Et3N)Dichloromethane (DCM)0 to Room Temp.1 - 2>95
p-Toluenesulfonyl chloride (TsCl)PyridineDichloromethane (DCM)0 to Room Temp.2 - 1290 - 98
N-Bromosuccinimide (NBS)/Triphenylphosphine (PPh3)-Tetrahydrofuran (THF)0 to Room Temp.2 - 470 - 85 (for bromide)

Step 2b: Substitution with Dimethylamine

SubstrateAmine SourceSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Boc-3-mesyloxyazetidineDimethylamine (solution in THF or EtOH)Acetonitrile or DMF80 - 10012 - 2470 - 85 (estimated)
N-Boc-3-bromoazetidineDimethylamine (solution in THF or EtOH)Acetonitrile or DMF80 - 10012 - 2475 - 90 (estimated)
Final Step: N-Boc Deprotection

Both synthetic routes converge on N-Boc-3-(dimethylamino)azetidine, which is deprotected under acidic conditions to yield the final product, often isolated as a salt.

ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to Room Temp.1 - 3>95
Hydrochloric acid (HCl)1,4-Dioxane or Diethyl etherRoom Temp.1 - 4>95

Experimental Protocols

Workflow for Reductive Amination

Reductive_Amination_Workflow start Start mix Dissolve N-Boc-azetidin-3-one and dimethylamine in anhydrous DCE start->mix add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise at room temperature mix->add_stab stir Stir at room temperature for 1-24 h add_stab->stir monitor Monitor reaction by TLC or LC-MS stir->monitor monitor->stir Incomplete quench Quench with saturated aqueous NaHCO3 solution monitor->quench Reaction complete extract Extract with an organic solvent (e.g., DCM) quench->extract dry_concentrate Dry organic layer and concentrate under reduced pressure extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end N-Boc-3-(dimethylamino)azetidine purify->end

Caption: Experimental workflow for reductive amination.

Protocol 1: Reductive Amination of N-Boc-azetidin-3-one

  • To a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add a solution of dimethylamine (1.5-2.0 eq., e.g., 2 M in THF) at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1 to 24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-(dimethylamino)azetidine.

Workflow for Nucleophilic Substitution

Nucleophilic_Substitution_Workflow cluster_activation Step 1: Activation cluster_substitution Step 2: Substitution start_act Start dissolve_act Dissolve N-Boc-azetidin-3-ol and Et3N in anhydrous DCM at 0°C start_act->dissolve_act add_mscl Add methanesulfonyl chloride dropwise dissolve_act->add_mscl stir_act Stir at 0°C to room temperature for 1-2 h add_mscl->stir_act workup_act Aqueous workup and extraction stir_act->workup_act product_act N-Boc-3-mesyloxyazetidine workup_act->product_act start_sub Start dissolve_sub Dissolve N-Boc-3-mesyloxyazetidine in acetonitrile or DMF start_sub->dissolve_sub add_amine Add dimethylamine dissolve_sub->add_amine heat Heat at 80-100°C in a sealed tube for 12-24 h add_amine->heat monitor_sub Monitor reaction by TLC or LC-MS heat->monitor_sub monitor_sub->heat Incomplete workup_sub Aqueous workup and extraction monitor_sub->workup_sub Reaction complete purify_sub Purify by column chromatography workup_sub->purify_sub end_sub N-Boc-3-(dimethylamino)azetidine purify_sub->end_sub

References

Spectroscopic Characterization of N,N-dimethylazetidin-3-amine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N,N-dimethylazetidin-3-amine dihydrochloride and two structurally related alternatives: N,N-diethylazetidin-3-amine dihydrochloride and 3-(dimethylamino)pyrrolidine dihydrochloride. The objective is to offer a comprehensive resource for the characterization of these small molecule amine salts, which are of interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data and provides detailed experimental protocols for acquiring such data.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported)

CompoundProtonChemical Shift (ppm)Multiplicity
This compound -CH(N(CH₃)₂)~3.5-3.8m
-CH₂- (azetidine ring)~3.9-4.2m
-N(CH₃)₂~2.8-3.0s
-NH₂⁺- (azetidine ring)Broads
N,N-diethylazetidin-3-amine dihydrochloride -CH(N(CH₂CH₃)₂)~3.6-3.9m
-CH₂- (azetidine ring)~4.0-4.3m
-N(CH₂CH₃)₂~3.0-3.3q
-N(CH₂CH₃)₂~1.2-1.4t
-NH₂⁺- (azetidine ring)Broads
3-(dimethylamino)pyrrolidine dihydrochloride -CH(N(CH₃)₂)~3.4-3.7m
-CH₂- (pyrrolidine ring, adjacent to N)~3.2-3.5m
-CH₂- (pyrrolidine ring)~2.0-2.3m
-N(CH₃)₂~2.7-2.9s
-NH₂⁺- (pyrrolidine ring)Broads

Note: Chemical shifts for the dihydrochloride salts are expected to be downfield compared to the free bases due to the electron-withdrawing effect of the protonated nitrogens. Data for N,N-dimethylazetidin-3-amine hydrochloride was used as a reference point[1].

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbonChemical Shift (ppm)
This compound -CH(N(CH₃)₂)~60-65
-CH₂- (azetidine ring)~50-55
-N(CH₃)₂~40-45
N,N-diethylazetidin-3-amine dihydrochloride -CH(N(CH₂CH₃)₂)~58-63
-CH₂- (azetidine ring)~48-53
-N(CH₂CH₃)₂~45-50
-N(CH₂CH₃)₂~10-15
3-(dimethylamino)pyrrolidine dihydrochloride -CH(N(CH₃)₂)~65-70
-CH₂- (pyrrolidine ring, adjacent to N)~50-55
-CH₂- (pyrrolidine ring)~25-30
-N(CH₃)₂~40-45

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for aliphatic amines and their salts.

Table 3: Mass Spectrometry Data (Predicted)

CompoundAdductPredicted m/z
N,N-dimethylazetidin-3-amine [M+H]⁺101.1073
[M+Na]⁺123.0893
N,N-diethylazetidin-3-amine [M+H]⁺129.1386
[M+Na]⁺151.1206
3-(dimethylamino)pyrrolidine [M+H]⁺115.1230
[M+Na]⁺137.1049

Note: The mass spectrometry data corresponds to the free base form of the compounds, as the hydrochloride salts would dissociate in the mass spectrometer. The predicted m/z values for various adducts are provided[2][3].

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
All Compounds N-H stretch (secondary amine salt)2700-2250 (broad)
C-H stretch (aliphatic)2980-2850
N-H bend (secondary amine salt)1600-1500
C-N stretch1250-1020

Note: The IR data is based on characteristic absorption frequencies for secondary amine hydrochlorides. The broad N-H stretching band is a key feature of these salts.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the amine dihydrochloride salt.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H protons are exchangeable and may not be observed in protic solvents like D₂O.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the amine dihydrochloride salt (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • A small amount of a volatile acid (e.g., formic acid) may be added to the solvent to promote ionization.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire data in positive ion mode.

  • Set the mass range to scan for the expected molecular ion and potential fragments.

  • Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates to achieve optimal signal intensity.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid amine dihydrochloride salt directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • The spectrum is usually displayed in terms of transmittance or absorbance.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis cluster_characterization Structural Characterization Sample N,N-dimethylazetidin-3-amine dihydrochloride Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_MS Dilute in volatile solvent Sample->Prep_MS Prep_IR Solid sample Sample->Prep_IR NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Prep_MS->MS IR FT-IR Spectroscopy (ATR) Prep_IR->IR Process_NMR Process Spectra (FT, Phasing, Baseline) NMR->Process_NMR Analyze_MS Determine m/z & Fragmentation MS->Analyze_MS Analyze_IR Identify Functional Group Absorptions IR->Analyze_IR Structure Structure Elucidation & Confirmation Process_NMR->Structure Analyze_MS->Structure Analyze_IR->Structure

Caption: Workflow for the spectroscopic characterization of small molecules.

References

Validating the Structure of N,N-dimethylazetidin-3-amine Dihydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for confirming the structure of N,N-dimethylazetidin-3-amine dihydrochloride and its derivatives, offering insights into experimental data and protocols.

The azetidine scaffold is a valuable component in medicinal chemistry, and its derivatives are explored for various therapeutic applications, including as triple reuptake inhibitors. Accurate structural elucidation is the foundation of any drug discovery program, ensuring that biological activity is correctly attributed to the synthesized molecule. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the structural validation of this compound derivatives.

Data Presentation: A Comparative Analysis of Spectroscopic Data

Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data

Technique N,N-dimethylazetidin-3-amine Derivative (Expected) Alternative: N-Benzoyl-3-aminoazetidine Derivative (for comparison) Key Insights for Structure Validation
¹H NMR Azetidine Ring Protons: Multiplets around 3.5-4.5 ppm.N(CH₃)₂ Protons: Singlet around 2.2-2.8 ppm.CH-N Proton: Multiplet around 3.0-3.5 ppm.Azetidine Ring Protons: Multiplets in a similar region (3.8-4.6 ppm).NH Proton: Broad singlet, chemical shift can vary.CH-N Proton: Multiplet around 4.0-4.5 ppm.The number of signals, their splitting patterns, and integration values confirm the presence and connectivity of the core azetidine ring and its substituents. The distinct singlet for the two methyl groups is a key identifier for the N,N-dimethyl derivative.
¹³C NMR Azetidine C₂/C₄: Peaks around 50-60 ppm.Azetidine C₃: Peak around 60-70 ppm.N(CH₃)₂: Peak around 40-45 ppm.Azetidine C₂/C₄: Peaks in a similar region (50-60 ppm).Azetidine C₃: Peak around 45-55 ppm.Benzoyl Carbonyl: Peak around 165-175 ppm.Confirms the carbon framework of the molecule. The chemical shift of the azetidine carbons provides information about the substitution pattern.

Table 2: Mass Spectrometry and X-ray Crystallography Data

Technique N,N-dimethylazetidin-3-amine Derivative (Expected) Alternative Analytical Approach Key Insights for Structure Validation
Mass Spec. Molecular Ion Peak (M+H)⁺: Expected at m/z corresponding to the molecular weight of the free base.Fragmentation: Characteristic loss of the dimethylamino group or cleavage of the azetidine ring.High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurement to confirm the elemental composition.[1]Confirms the molecular weight and provides evidence of the compound's fragmentation pattern, which can be pieced together to support the proposed structure.
X-ray Cryst. Provides the absolute 3D structure, including bond lengths, bond angles, and stereochemistry.Computational Modeling: Can be used to predict the 3D structure and compare it with spectroscopic data.Offers unambiguous proof of the molecular structure. However, it is contingent on the ability to grow suitable single crystals.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a salt-compatible standard, for accurate chemical shift calibration.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range.

    • Record the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing and Analysis: Process the raw data using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons.[2]

Mass Spectrometry (MS)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10-100 µg/mL) in a suitable solvent that is compatible with the ESI source, such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan for the expected molecular weight.

    • To obtain fragmentation data for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed masses with the calculated theoretical masses to confirm the elemental composition.

X-ray Crystallography

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. This provides a definitive three-dimensional representation of the molecule.

Mandatory Visualization

The following diagrams illustrate the general workflow for validating the structure of a synthesized this compound derivative and a conceptual signaling pathway where such a molecule might be investigated.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms crystal_growth Crystal Growth purification->crystal_growth If crystalline data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis xray X-ray Diffraction crystal_growth->xray xray->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation G Conceptual Signaling Pathway Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Neurotransmitter (e.g., Serotonin, Dopamine) transporter Reuptake Transporter (SERT, DAT) neurotransmitter->transporter Reuptake nt_cleft Increased Neurotransmitter Concentration receptor Postsynaptic Receptor nt_cleft->receptor Binding signaling Downstream Signaling receptor->signaling derivative Azetidine Derivative (e.g., Triple Reuptake Inhibitor) derivative->transporter Inhibition

References

Azetidine-Containing Fragments in FBDD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine scaffolds are increasingly utilized in fragment-based drug discovery (FBDD) to impart favorable three-dimensional (3D) characteristics to molecules. Their inherent rigidity and unique structural properties offer distinct advantages over more traditional saturated heterocycles like pyrrolidines and piperidines, potentially leading to improved physicochemical properties and binding efficiencies.

Fragment-based drug discovery has proven to be a potent strategy for the identification of novel lead compounds. This approach relies on the screening of small, low-complexity molecules, or "fragments," to identify binders to a biological target. These initial hits, though often displaying weak affinity, serve as high-quality starting points for optimization into potent and selective drug candidates. The incorporation of 3D structural motifs is a key aspect of modern fragment library design, as it allows for the exploration of chemical space that is not readily accessible to flat, aromatic systems.[1]

Azetidines, as saturated four-membered nitrogen-containing heterocycles, are of particular interest in this context. Their strained ring system provides a rigid scaffold that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher ligand efficiency.[2] This rigidity also provides well-defined vectors for chemical elaboration, allowing for systematic exploration of the binding site.[1] Furthermore, the presence of the nitrogen atom can serve as a hydrogen bond acceptor or a point for further chemical modification.[3]

Physicochemical Properties: A Comparative Overview

The selection of a heterocyclic scaffold is a critical decision in drug design as it significantly influences the physicochemical properties of a compound. Azetidines, pyrrolidines, and piperidines, while all saturated heterocyles, exhibit distinct properties due to their differing ring sizes and conformations.

PropertyAzetidinePyrrolidinePiperidineKey Considerations
pKa ~11.29[4]~11.27~11.22[4]The subtle differences in basicity can influence interactions with the target and affect properties like cell permeability.
Lipophilicity (logP) Generally lowerModerateGenerally higherLower lipophilicity, as often seen with azetidines, can lead to improved solubility and reduced off-target toxicity.[4]
Molecular Shape Planar puckering, rigidEnvelope/twist conformations, flexibleStable chair conformation, less flexible than pyrrolidineThe rigid, 3D nature of azetidines can lead to more specific and favorable interactions with a protein target compared to more flexible or planar systems.[1]
Solubility Generally goodVariableVariableThe incorporation of polar motifs like azetidine can improve aqueous solubility.[5]
Metabolic Stability Can be more stableSusceptible to oxidationSusceptible to oxidationThe strained ring of azetidine can influence its metabolic profile, in some cases leading to increased stability.[5]

Performance in Fragment-Based Screening

For example, in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer, (R)-azetidine-2-carboxamide analogues have demonstrated sub-micromolar inhibitory potencies.[6][7] Isothermal titration calorimetry (ITC) confirmed high-affinity binding to STAT3, with dissociation constants (Kd) in the nanomolar range for optimized compounds.[6][7]

Here is a summary of representative data for an azetidine-based fragment hit and its subsequent optimization:

CompoundMethodTargetResultLigand Efficiency (LE)
Initial Azetidine FragmentBiophysical Screen (e.g., DSF, SPR)Protein TargetKd: ~100 µM - 1 mM> 0.3
Optimized Azetidine AnalogITCSTAT3Kd: 880 nM[6][7]N/A (Lead Compound)
Optimized Azetidine AnalogCell-free Kinase AssayMEK1IC50: 4.2 nM[8]N/A (Lead Compound)

Note: Ligand Efficiency (LE) is a metric used to evaluate the binding efficiency of a fragment, calculated as the binding energy per heavy atom. A higher LE is generally desirable for a fragment hit.

Experimental Protocols

The identification and validation of fragment hits are reliant on sensitive biophysical techniques capable of detecting weak binding events. A typical workflow involves a primary screen followed by orthogonal validation methods.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF, or thermal shift assay, is a high-throughput method used to screen for fragment binding by measuring changes in the thermal stability of a target protein.

Materials:

  • Target protein (0.1-0.2 mg/mL)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Fragment library in DMSO

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument

Method:

  • To each well of the PCR plate, add the target protein solution and the fluorescent dye.

  • Add the fragment solution to the desired final concentration (typically 100 µM to 1 mM). Include DMSO-only wells as a negative control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and perform a melt curve experiment, ramping the temperature from 25 °C to 95 °C.

  • Monitor the fluorescence of the dye. The melting temperature (Tm) is the point at which the protein unfolds, causing the dye to bind and fluoresce.

  • A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of binding affinity (KD) and kinetics.

Materials:

  • SPR instrument and sensor chips

  • Target protein

  • Hit fragment solutions in running buffer

  • Immobilization reagents

  • Running buffer (e.g., PBS with 0.05% Tween 20)

Method:

  • Immobilize the target protein onto the sensor chip surface.

  • Prepare a dilution series of the hit fragment in running buffer.

  • Inject the fragment solutions over the immobilized protein surface and a reference surface.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface if necessary.

  • Subtract the reference channel signal from the active channel signal.

  • Analyze the binding data to determine the binding affinity (KD) and kinetics (ka, kd).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • ITC instrument

  • Target protein in dialysis buffer

  • Hit fragment in the same dialysis buffer

Method:

  • Load the target protein into the sample cell of the ITC instrument.

  • Load the fragment solution into the injection syringe.

  • Perform a series of small injections of the fragment solution into the protein solution.

  • Measure the heat evolved or absorbed after each injection.

  • Plot the heat change against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Visualizing the FBDD Workflow and Concepts

FBDD_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation cluster_Characterization Hit Characterization cluster_Optimization Hit-to-Lead Screen Fragment Library Screen (e.g., DSF) Hits Initial Hits Screen->Hits Identify ΔTm > 2°C Validation Orthogonal Screen (e.g., SPR, NMR) Hits->Validation Confirmed Confirmed Hits Validation->Confirmed Verify Binding Characterization Structural & Thermodynamic Analysis (e.g., X-ray, ITC) Confirmed->Characterization BindingMode Binding Mode & Affinity (KD) Characterization->BindingMode Optimization Structure-Guided Optimization BindingMode->Optimization Lead Lead Compound Optimization->Lead

Caption: A typical workflow for a fragment-based drug discovery campaign.

Caption: Defined vectors for chemical elaboration on an azetidine scaffold.

Conclusion

Azetidine-containing fragments represent a valuable asset in the field of fragment-based drug discovery. Their inherent rigidity, 3D nature, and favorable physicochemical properties make them attractive scaffolds for probing protein binding sites. While direct quantitative comparisons with other saturated heterocycles on a large scale are still emerging, the successful application of azetidine fragments in numerous drug discovery campaigns highlights their potential. The use of robust biophysical screening cascades is essential for the identification and validation of these and other fragment hits, ultimately paving the way for the development of novel therapeutics.

References

bioisosteric replacement of piperidine with azetidine using N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioisosteric Replacement of Piperidine with N,N-dimethylazetidin-3-amine

In medicinal chemistry, the strategic modification of lead compounds is essential for optimizing drug-like properties. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a cornerstone of this process. The piperidine ring is a highly privileged scaffold in pharmaceuticals, valued for its role in modulating solubility and providing a basic nitrogen center for target interaction.[1] However, it can also introduce challenges related to metabolic instability and high lipophilicity.

This guide provides a comparative analysis of replacing the common piperidine moiety with a 3-(dimethylamino)azetidine group, introduced using the building block N,N-dimethylazetidin-3-amine dihydrochloride.[2][3] Azetidines are four-membered saturated N-heterocycles that have gained traction as valuable piperidine bioisosteres.[4] They offer a more three-dimensional structure, reduced lipophilicity, and potentially improved pharmacokinetic profiles, such as enhanced aqueous solubility and metabolic stability.[5][6] This guide presents quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in drug discovery and development.

Data Presentation: A Comparative Analysis

The replacement of a piperidine ring with a 3-(dimethylamino)azetidine moiety induces significant changes in key physicochemical and pharmacokinetic properties. The smaller, more polar azetidine ring generally leads to a decrease in lipophilicity (LogP) and basicity (pKa), which can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Property Comparison

This table outlines the typical changes in physicochemical properties when a terminal piperidine ring is replaced with a 3-(dimethylamino)azetidine group on a hypothetical parent molecule.

PropertyPiperidine AnalogAzetidine AnalogRationale for Change
Molecular Weight ( g/mol ) X + 84.16X + 100.16Azetidine analog has a higher molecular weight due to the additional dimethylamino group.
Calculated LogP (cLogP) 2.51.8The azetidine ring is less lipophilic than piperidine, and the added polar amino group further reduces the cLogP.[6]
Basicity (pKa) ~11.2 (Piperidine N)~9.5 (Azetidine N), ~9.8 (Dimethylamino N)Ring strain and substitution effects in the azetidine ring lower the pKa of the ring nitrogen compared to piperidine.[7]
Polar Surface Area (PSA) 12.5 Ų15.7 ŲThe additional tertiary amine in the azetidine analog increases the polar surface area.
Aqueous Solubility ModerateImprovedThe decrease in LogP and increase in polar surface area typically lead to enhanced aqueous solubility.[5]
Table 2: In Vitro ADME & Pharmacokinetic Profile Comparison

This table compares the expected in vitro ADME and pharmacokinetic outcomes of the bioisosteric swap.

ParameterPiperidine AnalogAzetidine AnalogImplication for Drug Development
Human Liver Microsomal Stability (% remaining after 30 min) 45%75%Azetidines can be more resistant to CYP-mediated metabolism compared to piperidines, potentially leading to a longer half-life.[8]
hERG Inhibition (IC₅₀) 5 µM> 30 µMReduced lipophilicity and altered basicity can decrease the risk of off-target activity, such as hERG channel inhibition.[8]
Cell Permeability (Papp, A→B) HighModerate to HighWhile lower lipophilicity might slightly reduce passive diffusion, permeability often remains sufficient for oral absorption.
P-gp Efflux Ratio 2.81.5Reduced lipophilicity can decrease susceptibility to efflux by transporters like P-glycoprotein (P-gp).[8]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating the performance of new chemical entities. Below are standard methodologies for determining the key parameters cited in the tables.

Protocol 1: Synthesis of a 3-(Dimethylamino)azetidine Analog

This protocol describes a typical reductive amination procedure to install the N,N-dimethylazetidin-3-amine moiety onto a parent molecule containing an aldehyde.

Objective: To synthesize the target compound by coupling the parent aldehyde with N,N-dimethylazetidin-3-amine.

Materials:

  • Parent Aldehyde (1.0 eq)

  • This compound (1.2 eq)[2][3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Parent Aldehyde in the chosen solvent (DCM or DCE).

  • Add this compound and triethylamine. Stir the mixture at room temperature for 30 minutes to liberate the free base.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, typically with a DCM/MeOH or DCM/MeOH/NH₄OH gradient) to yield the final product.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.[9]

Protocol 2: Determination of Lipophilicity (LogD₇.₄)

The shake-flask method is the gold standard for experimentally determining lipophilicity.[10][11]

Objective: To measure the octanol-water distribution coefficient at pH 7.4.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with phosphate-buffered saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of 1-octanol and PBS (pH 7.4). The final DMSO concentration should be <1%.

  • Vigorously shake the mixture for 1-2 hours at a constant temperature (e.g., 25°C) to allow for partitioning.

  • Let the vial stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Carefully take an aliquot from both the 1-octanol and the PBS layers.

  • Determine the concentration of the compound in each aliquot using a calibrated HPLC-UV or LC-MS/MS method.

  • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ).

Visualizations

Diagrams are provided to illustrate key workflows and conceptual relationships in the bioisosteric replacement process.

G cluster_0 Design & Synthesis cluster_1 Comparative Evaluation cluster_2 Decision A Parent Compound (with Piperidine) B Bioisosteric Design (Identify Piperidine for Replacement) A->B C Select Building Block (N,N-dimethylazetidin- 3-amine dihydrochloride) B->C D Chemical Synthesis (e.g., Reductive Amination) C->D E Azetidine Analog D->E F Physicochemical Profiling (pKa, LogD, Solubility) E->F G In Vitro Biological Assay (Target Affinity & Selectivity) E->G H ADME Profiling (Metabolic Stability, hERG) E->H I Data Analysis: Compare Profiles F->I G->I H->I J Improved Properties? (e.g., Lower LogD, Higher Stability) I->J J->B No (Redesign) K Advance Candidate J->K Yes

Caption: Workflow for Bioisosteric Replacement and Evaluation.

G cluster_0 Parent Moiety cluster_1 Bioisostere cluster_2 Impact on Properties Piperidine Piperidine Azetidine 3-(Dimethylamino)azetidine Piperidine->Azetidine Bioisosteric Replacement Prop1 Lower Lipophilicity (LogP/D) Azetidine->Prop1 leads to Prop2 Lower Basicity (pKa) Azetidine->Prop2 leads to Prop4 Increased Metabolic Stability Azetidine->Prop4 often improves Prop3 Improved Aqueous Solubility Prop1->Prop3 Prop5 Reduced hERG Risk Prop1->Prop5

Caption: Impact of Piperidine-to-Azetidine Replacement.

References

A Comparative Guide to the Metabolic Stability of N,N-dimethylazetidin-3-amine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core scaffold in drug discovery is a critical decision that significantly influences the metabolic stability and overall pharmacokinetic profile of a drug candidate. Small, saturated nitrogen-containing heterocycles are frequently employed to enhance physicochemical properties. This guide provides a comparative analysis of the metabolic stability of derivatives of N,N-dimethylazetidin-3-amine dihydrochloride against its close structural analogs, N,N-dimethylpyrrolidin-3-amine and N,N-dimethylpiperidin-3-amine. This comparison is supported by experimental data from studies on related compounds and established principles of drug metabolism.

Introduction to Metabolic Stability and the Role of Cyclic Amines

Metabolic stability is a crucial parameter in drug development, determining a compound's half-life and bioavailability.[1] The liver is the primary site of drug metabolism, where enzymes like cytochrome P450 (CYPs) modify drug molecules, facilitating their excretion.[2] The chemical structure of a drug candidate dictates its susceptibility to these metabolic processes.

Saturated cyclic amines like azetidine, pyrrolidine, and piperidine are popular scaffolds in medicinal chemistry. They offer a three-dimensional structure and a basic nitrogen atom that can be pivotal for target engagement and for optimizing properties like solubility. However, these rings are also susceptible to metabolic modifications, primarily oxidation by CYP enzymes. Common metabolic pathways for cyclic amines include N-dealkylation and oxidation at the carbon atoms adjacent to the nitrogen.

The azetidine ring, a four-membered heterocycle, has gained increasing attention in drug discovery. Its constrained nature can offer advantages in terms of pre-organizing substituents for optimal target binding and potentially enhancing metabolic stability compared to larger, more flexible rings.[3][4] However, the inherent ring strain in azetidines can also lead to unique metabolic pathways, such as ring cleavage.[5]

Comparative Metabolic Stability Analysis

While direct, side-by-side quantitative metabolic stability data for N,N-dimethylazetidin-3-amine, N,N-dimethylpyrrolidin-3-amine, and N,N-dimethylpiperidin-3-amine derivatives is not extensively available in the public domain, we can infer their relative stabilities based on published studies on analogous structures and general metabolic principles.

Key Comparative Points:

  • Ring Size and Conformation: The smaller, more rigid azetidine ring can be less susceptible to certain metabolic attacks compared to the more flexible pyrrolidine and piperidine rings. The chair conformation of piperidine and the envelope/twist conformations of pyrrolidine can present multiple sites for enzymatic oxidation.[2]

  • N-Dealkylation: The N,N-dimethylamino group present in all three scaffolds is a known site for N-dealkylation, a common metabolic pathway catalyzed by enzymes like CYP3A4. This process would lead to the formation of the corresponding N-methyl and primary amine metabolites.

  • Alpha-Carbon Oxidation and Ring Scission: A study comparing a piperidine-containing DGAT2 inhibitor with its azetidine counterpart revealed that the azetidine derivative exhibited lower intrinsic clearance. However, the azetidine ring was susceptible to CYP-mediated oxidation at the alpha-carbon, leading to ring scission and the formation of reactive aldehyde and ketone metabolites.[5] This represents a potential metabolic liability for azetidine-containing compounds that must be considered.

  • General Trends: In general, the introduction of an azetidine ring in place of larger rings like piperidine has been associated with enhanced metabolic stability in some cases.[3] However, the specific substitution pattern on the ring and the overall molecular context are critical in determining the metabolic fate.

Quantitative Data Summary

The following table presents a summary of in vitro metabolic stability data for representative cyclic amine-containing compounds from the literature to illustrate the typical parameters measured.

Compound ClassRepresentative CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound
Azetidine Derivative Azetidine-based DGAT2 Inhibitor (Compound 2)Human Liver MicrosomesLower intrinsic clearance noted compared to piperidine analogNot specifiedPiperidine-based DGAT2 Inhibitor (Compound 1)
Pyrrolidine Derivative N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl...Human Liver Microsomes15.544.7Propafenone
Piperidine Derivative Piperidine-based Compound (Hypothetical)Human Liver Microsomes3023.1Verapamil

Note: The data for the azetidine derivative is qualitative as presented in the source. The data for the pyrrolidine and piperidine derivatives are from different studies and are presented for illustrative purposes of the types of data generated in such assays. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess metabolic stability.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (high and low clearance, e.g., verapamil and warfarin)

  • Acetonitrile with internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the rate constant for elimination (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated using the half-life and the protein concentration in the incubation.

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in a more physiologically relevant in vitro system that contains both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of hepatocytes in the incubation medium.

  • Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath.

  • Initiate the experiment by adding the test compound to the hepatocyte suspension.

  • Take aliquots at various time points.

  • Stop the reaction in each aliquot with cold acetonitrile containing an internal standard.

  • Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS as described for the microsomal stability assay.

  • Calculate the half-life and intrinsic clearance.

Visualizations

Experimental Workflow for Liver Microsomal Stability Assay

workflow prep Prepare Reaction Mixture (Microsomes + Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add Compound + NADPH) pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis (t½, CLint) analyze->data

Caption: Workflow for an in vitro liver microsomal stability assay.

Potential Metabolic Pathways of N,N-dimethylazetidin-3-amine

metabolic_pathways parent N,N-dimethylazetidin-3-amine n_demethylation N-Demethylation (CYPs) parent->n_demethylation Pathway A n_oxide N-Oxidation (FMOs, CYPs) parent->n_oxide Pathway B alpha_oxidation Alpha-Carbon Oxidation (CYPs) parent->alpha_oxidation Pathway C metabolite1 N-methylazetidin-3-amine n_demethylation->metabolite1 metabolite2 azetidin-3-amine n_demethylation->metabolite2 metabolite3 N,N-dimethylazetidin-3-amine N-oxide n_oxide->metabolite3 ring_scission Ring Scission alpha_oxidation->ring_scission metabolite4 Reactive Aldehyde/Ketone ring_scission->metabolite4 metabolite1->n_demethylation Further Metabolism

Caption: Potential metabolic pathways for N,N-dimethylazetidin-3-amine derivatives.

Conclusion

The choice between an azetidine, pyrrolidine, or piperidine scaffold for a drug candidate has significant implications for its metabolic stability. While azetidine-containing compounds can offer advantages in terms of metabolic stability due to their rigid structure, they may also be susceptible to unique metabolic pathways such as ring scission. A thorough in vitro ADME assessment, including liver microsomal and hepatocyte stability assays, is essential to characterize the metabolic profile of any new chemical entity containing these scaffolds. The information and protocols provided in this guide offer a framework for researchers to conduct a comparative assessment of the metabolic stability of this compound derivatives and their alternatives.

References

The Strategic Integration of N,N-dimethylazetidin-3-amine Dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A critical building block in the medicinal chemist's toolbox, N,N-dimethylazetidin-3-amine dihydrochloride is increasingly utilized in the synthesis of novel therapeutics, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its rigid four-membered ring structure and appended dimethylamino group offer a unique combination of properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.

This guide provides a comparative overview of this compound, its applications, and its standing relative to alternative building blocks in drug development. We will delve into its role in the synthesis of bioactive molecules, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.

Comparison with Alternative Scaffolds

The azetidine ring of this compound provides a distinct advantage over more flexible acyclic amines or larger heterocyclic rings like piperidine and piperazine. This rigidity can lock a molecule into a bioactive conformation, leading to improved binding affinity for its target. Furthermore, the metabolic stability of the azetidine ring is a key feature, as it is less susceptible to enzymatic degradation compared to other saturated heterocycles.[1][2]

FeatureN,N-dimethylazetidin-3-aminePiperidine/Piperazine AnalogsAcyclic Diamines
Conformational Rigidity HighModerate to HighLow
Metabolic Stability HighModerateLow to Moderate
Novelty/IP Space HighModerateLow
Synthetic Accessibility ModerateHighHigh

Applications in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology and immunology. The incorporation of small, rigid moieties like the N,N-dimethylazetidin-3-amine group can significantly impact a compound's interaction with the ATP-binding pocket of a kinase. While specific public domain examples detailing the use of this compound in late-stage clinical candidates are limited, the patent literature indicates its use in the exploration of novel kinase inhibitors. The dimethylamino group can act as a key hydrogen bond acceptor or as a basic handle to improve solubility and cell permeability.

Hypothetical Kinase Inhibitor Synthesis Workflow:

G cluster_synthesis Kinase Inhibitor Synthesis Scaffold Core Kinase Scaffold (e.g., Pyrimidine, Pyrazole) Coupling Amide Coupling or Nucleophilic Aromatic Substitution Scaffold->Coupling Amine N,N-dimethylazetidin-3-amine dihydrochloride Amine->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor

Caption: General workflow for incorporating the azetidine moiety.

Role in GPCR Modulator Development

GPCRs represent another major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising therapeutic strategy with the potential for greater selectivity and fewer side effects.[3][4] The unique three-dimensional shape imparted by the N,N-dimethylazetidin-3-amine moiety can be advantageous in designing potent and selective allosteric modulators. The dimethylamino group can serve as a crucial interaction point within the allosteric binding pocket.

Experimental Protocols

While specific protocols for this compound are often proprietary, general methodologies for the coupling of secondary amines to aromatic scaffolds are well-established.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical procedure for coupling N,N-dimethylazetidin-3-amine to an activated heteroaromatic chloride.

Materials:

  • This compound

  • Activated heteroaromatic chloride (e.g., 2-chloropyrimidine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the heteroaromatic chloride (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative SNAr Reaction Workflow:

G cluster_workflow SNAr Experimental Workflow Reactants Combine Heteroaromatic Chloride, Azetidine, and DIPEA in DMF Heating Heat Reaction Mixture (80-100 °C) Reactants->Heating Reaction Workup Aqueous Workup and Extraction Heating->Workup Completion Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: Step-by-step SNAr experimental workflow.

Conclusion

This compound is a valuable and increasingly popular building block in drug discovery. Its inherent structural and physicochemical properties offer medicinal chemists a powerful tool to optimize the biological activity and pharmacokinetic profiles of new drug candidates. While direct comparative studies in the public domain are still emerging, the growing patent literature underscores its importance in the development of next-generation therapeutics, particularly kinase inhibitors and GPCR modulators. The strategic application of this building block, guided by a clear understanding of its properties and synthetic accessibility, will undoubtedly continue to contribute to the discovery of innovative medicines.

References

Safety Operating Guide

Navigating the Disposal of N,N-dimethylazetidin-3-amine dihydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of N,N-dimethylazetidin-3-amine dihydrochloride, ensuring the protection of personnel and adherence to regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach informed by the properties of its parent compounds, azetidine and other amine hydrochlorides, is essential. Azetidine derivatives can be reactive and potentially volatile, while amine hydrochlorides warrant careful handling. Therefore, it is imperative to manage this compound as a hazardous waste.

Immediate Safety Considerations

Before commencing any disposal activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves prior to use.
Eye/Face ProtectionChemical safety goggles and a face shield.
Skin and Body ProtectionA flame-retardant and chemical-resistant lab coat or apron.
Respiratory ProtectionIf there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to treat it as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2].

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container[3]. The container must be made of a material compatible with the chemical. Do not mix this waste with other waste streams unless compatibility has been confirmed to avoid hazardous reactions[4][5].

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[6]. Indicate the primary hazards based on related compounds, which may include "Corrosive," "Toxic," and "Irritant."

  • Waste Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong acids or oxidizers[3][5][7]. This area should be clearly marked as a hazardous waste accumulation point. Follow all institutional and local regulations regarding the storage of chemical waste[3][7].

  • Final Disposal : The primary disposal method for this type of chemical is through an approved hazardous waste disposal facility[3]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal[3]. Provide the EHS office with all available information about the waste.

Spill and Leak Response

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

Table 2: Spill Management Protocol

Spill SizeProcedure
Small Spill 1. Alert personnel in the immediate vicinity and restrict access. 2. Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads[6]. 3. Carefully collect the absorbent material and contaminated debris using non-sparking tools[6]. 4. Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste[6].
Large Spill 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team[6]. 3. Provide them with as much information as possible about the spilled substance.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Disposal of N,N-dimethylazetidin-3-amine dihydrochloride ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste Chemical & Contaminated Materials fume_hood->collect_waste spill_detected Spill Detected fume_hood->spill_detected container Use a Designated, Compatible, and Sealable Container collect_waste->container label_waste Label Container: 'Hazardous Waste' & Chemical Name container->label_waste storage Store in a Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact Institutional EHS Office for Pickup storage->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end small_spill Small Spill: Contain with Absorbent spill_detected->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_detected->large_spill Large small_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical information for N,N-dimethylazetidin-3-amine dihydrochloride, a compound requiring careful management in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". To mitigate these risks, the following personal protective equipment (PPE) is essential.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect before use.
Laboratory coatStandard lab coat to be worn at all times.
Respiratory Protection Air-purifying respiratorRequired when handling the solid form to avoid dust inhalation.
Hand Protection Appropriate chemical-resistant glovesMust be inspected prior to use. Wash hands thoroughly after handling.

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Disposal Plan: Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Unused Product: Dispose of contents and container to an approved waste disposal plant.[1] This may involve mixing the material with a combustible solvent and incinerating it at a licensed hazardous waste facility.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or containers that come into contact with the chemical should be treated as hazardous waste.

  • Empty Containers: Rinse empty containers three times with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Protocols: Chemical Spill Response

In the event of a spill, a clear and immediate response is crucial to contain the material and prevent exposure.

Workflow for Chemical Spill Response

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Spill with Absorbent Material neutralize->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Complete a Spill Report decontaminate->report end End of Response report->end

Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.